molecular formula C12H16BrI B8594510 5-Bromo-2-iodo-1,3-diisopropylbenzene

5-Bromo-2-iodo-1,3-diisopropylbenzene

Cat. No.: B8594510
M. Wt: 367.06 g/mol
InChI Key: LHCCWWVOMDPMIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-iodo-1,3-diisopropylbenzene is a useful research compound. Its molecular formula is C12H16BrI and its molecular weight is 367.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-iodo-1,3-diisopropylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-iodo-1,3-diisopropylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16BrI

Molecular Weight

367.06 g/mol

IUPAC Name

5-bromo-2-iodo-1,3-di(propan-2-yl)benzene

InChI

InChI=1S/C12H16BrI/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8H,1-4H3

InChI Key

LHCCWWVOMDPMIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1I)C(C)C)Br

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Properties & Reactivity of 5-Bromo-2-iodo-1,3-diisopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the chemical properties, synthesis, and reactivity of 5-Bromo-2-iodo-1,3-diisopropylbenzene .

Executive Summary

5-Bromo-2-iodo-1,3-diisopropylbenzene (CAS: 946147-63-3) is a specialized bifunctional halogenated arene used primarily as a modular building block in organometallic chemistry, ligand design, and materials science.[1][2] Its structural uniqueness lies in the orthogonal reactivity of its two halogen substituents (iodine and bromine) and the extreme steric shielding provided by the flanking isopropyl groups at the 1,3-positions.

This molecule serves as a critical precursor for "Dipp" (2,6-diisopropylphenyl) derivatives, allowing researchers to install a bulky, kinetically stabilizing aryl group while retaining a para-bromo handle for further functionalization.

Structural Analysis & Physical Properties[3]

Molecular Architecture

The molecule features a 1,3-diisopropylbenzene backbone. The steric environment is defined by the "kinetic pocket" created by the isopropyl groups.

  • Position 2 (Iodine): Sandwiched between two bulky isopropyl groups. This position is electronically labile (weak C-I bond) but sterically occluded. This "steric locking" prevents dimerization and stabilizes reactive intermediates (e.g., aryl cations or radicals) generated at this site.

  • Position 5 (Bromine): Located para to the iodine. It is sterically exposed and electronically distinct. This allows for site-selective transformations where the bromine remains intact while the iodine is engaged, or vice versa.[3]

Physical Data Table
PropertyValue / Description
CAS Number 946147-63-3
Molecular Formula C₁₂H₁₆BrI
Molecular Weight 367.07 g/mol
Appearance Viscous oil or low-melting crystalline solid (depending on purity)
Solubility Soluble in hexane, Et₂O, CH₂Cl₂, THF; Insoluble in water
Key Feature High steric hindrance at C-I bond; Exposed C-Br bond

Synthesis Protocol

The synthesis follows a reliable Sandmeyer-type transformation starting from the commercially available 4-bromo-2,6-diisopropylaniline . This route ensures the correct substitution pattern with high regiocontrol.

Step-by-Step Methodology

Reaction Type: Diazotization / Iodination (Sandmeyer)

  • Reagent Preparation:

    • Substrate: 4-Bromo-2,6-diisopropylaniline (1.0 equiv).

    • Acid Source: p-Toluenesulfonic acid (p-TsOH) or H₂SO₄ (typically 3–4 equiv).

    • Solvent: Acetonitrile (MeCN) or a biphasic water/alcohol mix.

    • Nitrite Source: NaNO₂ (2.0–2.5 equiv).

    • Iodide Source: Potassium Iodide (KI) (3.0 equiv).

  • Execution:

    • Step A (Diazonium Salt Formation): Suspend the aniline in the acidic medium at 0 °C. Add aqueous NaNO₂ dropwise. Maintain temperature < 5 °C to prevent decomposition of the diazonium intermediate. The bulky isopropyl groups actually stabilize the diazonium salt compared to unhindered anilines.

    • Step B (Iodination): Add the aqueous KI solution slowly. The reaction will evolve nitrogen gas (N₂).

    • Step C (Workup): Allow the mixture to warm to room temperature (25 °C) and stir for 1–2 hours. Quench with saturated sodium thiosulfate (Na₂S₂O₃) to reduce excess iodine (indicated by the disappearance of dark purple color).

    • Step D (Purification): Extract with diethyl ether or ethyl acetate. Dry over MgSO₄.[4] Purify via silica gel flash chromatography (Eluent: Hexanes) to yield the product.

Yield: Typically 60–75%.

Chemical Reactivity & Orthogonal Selectivity

The core value of this molecule is the ability to differentiate between the C-I and C-Br bonds.[3]

Halogen-Lithium Exchange (The "Anchor" Point)

Despite the steric bulk, the C-I bond is significantly weaker than the C-Br bond.

  • Reagent: n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi).

  • Selectivity: At low temperatures (-78 °C), Lithium-Halogen exchange occurs exclusively at the Iodine position.

  • Mechanism: The formation of the aryl-lithium species is driven by the stability of the Li-I bond and the relief of steric strain (Iodine is larger than Lithium).

  • Outcome: Generates a 5-bromo-2,6-diisopropyl-phenyllithium intermediate. This species can then be transferred to other metals (B, Si, P) to create bulky ligands.

Cross-Coupling Reactions
  • Sonogashira/Suzuki Coupling:

    • C-I Selectivity: Under standard Pd-catalyzed conditions, oxidative addition typically occurs at the weaker C-I bond first. However, extreme steric hindrance at the 2-position can slow this down, sometimes requiring specialized ligands (e.g., S-Phos, X-Phos) on the Palladium catalyst to facilitate access.

    • C-Br Selectivity: If the Iodine is left intact (or replaced first), the C-Br bond at position 5 is sterically accessible and behaves like a standard aryl bromide. It is ideal for extending the conjugation length or attaching solubility-enhancing groups.

Diagram: Reactivity Flow & Logic

The following diagram maps the orthogonal reaction pathways available to this scaffold.

ReactivityMap Start 5-Bromo-2-iodo- 1,3-diisopropylbenzene Li_Exchange Lithium-Halogen Exchange (-78°C, n-BuLi) Start->Li_Exchange Selectivity: I > Br Pd_Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Pd_Coupling Steric Challenge at C-I Intermediate 5-Bromo-2-lithio- 1,3-diisopropylbenzene Li_Exchange->Intermediate Li replaces I Ligand_Synth Bulky Ligand Synthesis (Attach to B, Si, P) Intermediate->Ligand_Synth Electrophile Quench Material_Sci Functional Materials (OLEDs, Liquid Crystals) Pd_Coupling->Material_Sci Extension at C-5

Caption: Orthogonal reactivity map showing the divergence between C-I (anchor) and C-Br (functional) sites.

Applications in Research & Development

Bulky Ligand Design (The "Dipp" Effect)

This molecule is a precursor to "Dipp" ligands with a para-bromo tag.

  • Main Group Chemistry: Used to stabilize low-coordinate species (e.g., diborenes, silylenes). The isopropyl groups form a protective cage around the central atom, while the bromine allows for post-synthetic modification of the ligand periphery (e.g., attaching fluorophores or surface-anchoring groups).

  • Catalysis: Precursor for N-heterocyclic carbenes (NHCs) or phosphine ligands where the electronic properties need to be tuned remotely via the para-position.

Molecular Electronics & Switches

The molecule is used in the synthesis of "turnstile" molecular machines. The bulky isopropyl groups act as a stator or spacer, decoupling the functional electronic unit (attached at the iodine/lithium site) from the electrode surface, thereby preventing quenching of electronic states.

Safety & Handling

  • Hazards: As a halogenated aromatic, it is likely an irritant to skin and eyes. The synthesis involves diazonium salts, which can be explosive if allowed to dry; always keep intermediates in solution/wet.

  • Storage: Store in a cool, dry place (2–8 °C), protected from light. Iodine-carbon bonds can be photosensitive over long periods.

  • Waste: Dispose of as halogenated organic waste.

References

  • Ambeed. (n.d.). 5-Bromo-2-iodo-1,3-diisopropylbenzene Product Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 86057486, 2-Bromo-5-iodo-1,3-diisopropylbenzene. Retrieved from

  • ChemScene. (n.d.). 5-Bromo-2-iodo-1,3-diisopropylbenzene Synthesis & Properties. Retrieved from

  • ResearchGate. (2019). Enhanced Separation Concept (ESC): Removing the Functional Subunit from the Electrode by Molecular Design. (Describes use in molecular switches). Retrieved from

Sources

5-Bromo-2-iodo-1,3-diisopropylbenzene CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 5-Bromo-2-iodo-1,3-diisopropylbenzene , a specialized bifunctional building block used in advanced organic materials, molecular electronics, and ligand design.

High-Fidelity Scaffold for Orthogonal Cross-Coupling and Steric Shielding

Executive Summary

5-Bromo-2-iodo-1,3-diisopropylbenzene (CAS 946147-63-3 ) is a halogenated aromatic intermediate characterized by a unique combination of electronic differentiation (Iodine vs. Bromine) and steric congestion (1,3-diisopropyl flanking).[1]

In drug discovery and materials science, this compound serves as a "linchpin" scaffold. The significant reactivity difference between the C–I and C–Br bonds allows researchers to perform sequential, orthogonal functionalization. Furthermore, the bulky isopropyl groups at positions 1 and 3 create a protective steric pocket around position 2, making this motif essential for synthesizing kinetically stabilized organometallic complexes (e.g., N-heterocyclic carbenes, metallocenes) and molecular switches where rotation must be restricted.

Chemical Identity & Physical Properties[2][3]

PropertyData
CAS Registry Number 946147-63-3
IUPAC Name 5-Bromo-2-iodo-1,3-di(propan-2-yl)benzene
Molecular Formula C₁₂H₁₆BrI
Molecular Weight 367.07 g/mol
SMILES CC(C)C1=C(I)C(C(C)C)=CC(Br)=C1
Appearance Off-white to light brown solid/semi-solid
Solubility Soluble in DCM, THF, Hexanes; Insoluble in Water
Key Structural Feature "Dipp" Core Variant: The 2,6-diisopropylphenyl motif (Dipp) is modified with a para-bromo and ipso-iodo substituent.

Synthesis Protocol: The Sandmeyer Route

The most robust synthesis targets the transformation of 4-bromo-2,6-diisopropylaniline into the iodide via a diazonium intermediate. This method avoids the use of aggressive lithiation reagents that might cause "halogen dance" side reactions or premature reactivity at the bromine site.

Reagents & Materials
  • Precursor: 4-Bromo-2,6-diisopropylaniline (CAS 80058-84-0).

  • Diazotization: Sodium Nitrite (

    
    ), 
    
    
    
    -Toluenesulfonic acid (
    
    
    -TsOH) or Sulfuric acid (
    
    
    ).
  • Iodination: Potassium Iodide (

    
    ).
    
  • Solvent System: Acetonitrile (

    
    ) or 
    
    
    
    -BuOH/Water matrix.
Step-by-Step Methodology
  • Acidification: Suspend 4-bromo-2,6-diisopropylaniline (1.0 equiv) in the solvent matrix (e.g.,

    
    ) and cool to 0 °C  in an ice bath. Add acid (
    
    
    
    -TsOH or
    
    
    , ~3-4 equiv) dropwise to form the anilinium salt.
  • Diazotization: Add an aqueous solution of

    
     (2.5 equiv) dropwise, maintaining internal temperature < 5 °C . Stir for 30–60 minutes to ensure complete formation of the diazonium salt.
    
  • Iodination (Sandmeyer): Add an aqueous solution of

    
     (3.0 equiv) slowly. Note: Nitrogen gas evolution will be vigorous.
    
  • Work-up: Allow the reaction to warm to room temperature (25 °C). Quench with saturated sodium thiosulfate (

    
    ) or sodium bisulfite to reduce excess iodine (indicated by the disappearance of the dark purple color).
    
  • Purification: Extract with diethyl ether or ethyl acetate. Dry organic layers over

    
    .[2] Purify via silica gel flash chromatography (Eluent: Hexanes) to yield the product as a solid.
    
Visual Workflow (DOT Diagram)

SynthesisWorkflow Start 4-Bromo-2,6- diisopropylaniline Step1 Diazotization (NaNO2, H+, 0°C) Start->Step1 Activation Inter Diazonium Salt Intermediate Step1->Inter N2+ Formation Step2 Iodination (KI, aqueous) Inter->Step2 Sandmeyer Substitution End 5-Bromo-2-iodo- 1,3-diisopropylbenzene Step2->End Purification

Figure 1: Step-wise synthesis via Sandmeyer reaction, ensuring chemoselectivity of the Iodine installation.

Reactivity Profile & Chemoselectivity

The core value of this molecule lies in its orthogonal reactivity . The C–I bond is significantly weaker and more polarizable than the C–Br bond, allowing for selective functionalization at the 2-position while leaving the 5-position intact for later steps.

A. Lithium-Halogen Exchange (The "Pocket" Activation)

Despite the steric bulk of the isopropyl groups, the iodine atom undergoes rapid Lithium-Halogen Exchange (Li/I exchange) using


-Butyllithium (

-BuLi)
or

-Butyllithium
at low temperatures (-78 °C).
  • Mechanism:

    
    -BuLi attacks the Iodine, generating a 2-lithio species.
    
  • Application: This lithiated species can be trapped with electrophiles (e.g., DMF to form aldehydes, Borates to form boronic acids) to create "Dipp" derivatives with a para-bromide handle.

  • Caution: Temperature control is critical. At higher temperatures, the lithiated species may attack the para-bromide (scrambling).

B. Palladium-Catalyzed Cross-Coupling

In Pd-catalyzed reactions (Suzuki-Miyaura, Sonogashira), the oxidative addition of Pd(0) into the C–I bond is faster than into the C–Br bond.

  • Challenge: The 1,3-diisopropyl groups create a "steric wall." Standard catalysts (e.g.,

    
    ) may be sluggish.
    
  • Solution: Use catalysts with smaller cone angles or highly active systems like Pd-PEPPSI-IPr or Buchwald precatalysts (e.g., XPhos Pd G2) to overcome the steric barrier at the Iodine position.

Chemoselectivity Logic Diagram

Chemoselectivity Core 5-Bromo-2-iodo- 1,3-diisopropylbenzene Path1 Route A: Li/I Exchange (-78°C, n-BuLi) Core->Path1 Path2 Route B: Pd-Coupling (Suzuki/Sonogashira) Core->Path2 Prod1 2-Lithio Species (Retains 5-Br) Path1->Prod1 Electrophile Trap Logic1 Fast Exchange Sterics tolerated Path1->Logic1 Prod2 2-Functionalized (Retains 5-Br) Path2->Prod2 R-B(OH)2 / Alkyne Logic2 Selective Oxidative Addition Requires Active Catalyst Path2->Logic2

Figure 2: Decision matrix for functionalizing the Iodine position while preserving the Bromine handle.

Applications in Research & Development

Molecular Electronics (The "Turnstile" Concept)

In the field of single-molecule junctions, this compound is used to synthesize molecular turnstiles . The bulky isopropyl groups act as a stator, preventing the central rotating unit from interacting with the gold electrodes or aggregating with neighbors.

  • Mechanism: The iodine is replaced with an acetylenic linker (via Sonogashira) to attach to the molecular core, while the bromine is converted to a thiol/thioacetate anchor for the gold surface.

  • Outcome: "Enhanced Separation Concept" (ESC) – decoupling the functional electronic unit from the metallic lead to prevent quenching of electronic states.

Ligand Design (Steric Bulk)

The molecule is a precursor to bulky aryl ligands used in catalysis.

  • N-Heterocyclic Carbenes (NHC): Used to synthesize sterically demanding NHC precursors where the "wingtip" groups require extreme bulk to stabilize low-coordinate metal centers.

  • Spin-Crossover Complexes: Used to construct Iron(II) terpyridine complexes where the steric bulk modulates the ligand field strength, enabling bistable magnetic switching.

Bio-Probes & Anesthetics

Derivatives of this molecule (e.g., via lithiation and formylation) are used to synthesize photo-affinity labels for GABA-A receptors . The isopropyl groups mimic the lipophilicity of propofol, allowing the probe to bind to specific anesthetic pockets within the transmembrane domain.

References

  • Ambeed . (n.d.). Product Analysis: 5-Bromo-2-iodo-1,3-diisopropylbenzene (CAS 946147-63-3).[1][2][3][4][5][6] Retrieved from

  • Mayor, M., et al. (2014). Enhanced Separation Concept (ESC): Removing the Functional Subunit from the Electrode by Molecular Design. ResearchGate. Retrieved from

  • National Center for Biotechnology Information (NCBI) . (2012). A Potent Photoreactive General Anesthetic with Novel Binding Site Selectivity for GABAA Receptors.[7] PMC. Retrieved from

  • Sigma-Aldrich . (n.d.). 5-Bromo-2-iodo-1,3-diisopropylbenzene Product Specification. Retrieved from

Sources

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 5-Bromo-2-iodo-1,3-diisopropylbenzene: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive walkthrough for the crystal structure analysis of 5-bromo-2-iodo-1,3-diisopropylbenzene, a halogenated aromatic compound with potential applications in organic synthesis and materials science. Tailored for researchers, scientists, and professionals in drug development, this document outlines the complete workflow, from the rational synthesis and crystallization to the intricate details of single-crystal X-ray diffraction (XRD) analysis and structure refinement. The methodologies presented herein are grounded in established protocols and best practices to ensure scientific rigor and data integrity.

Introduction: The Significance of Structural Analysis

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For a compound like 5-bromo-2-iodo-1,3-diisopropylbenzene (C₁₂H₁₆BrI), understanding its crystal structure can reveal insights into its reactivity, potential for polymorphism, and intermolecular interactions, which are critical for its application in areas such as targeted synthesis and the design of novel materials. This guide will use this molecule as a case study to detail the process of single-crystal X-ray diffraction, a powerful non-destructive technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[1][2]

Synthesis and Crystallization: The Foundation of Quality Data

A high-quality single crystal is the prerequisite for a successful crystal structure determination.[3] The journey, therefore, begins with the synthesis of 5-bromo-2-iodo-1,3-diisopropylbenzene and subsequent crystallization.

Proposed Synthetic Route
Crystallization Protocol

Obtaining diffraction-quality crystals is often a matter of patient experimentation with various techniques. For a non-polar molecule like 5-bromo-2-iodo-1,3-diisopropylbenzene, the following methods are recommended:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., hexane, ethanol, or a mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the primary solution can induce crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvent is critical and often determined empirically. A good crystallization solvent is one in which the compound is moderately soluble.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Once a suitable single crystal (typically 0.1-0.4 mm in at least two dimensions) is obtained, the process of data collection using a single-crystal X-ray diffractometer can begin.[4]

Experimental Workflow for Data Collection

The following diagram illustrates the key steps in the data collection process:

experimental_workflow cluster_preparation Crystal Preparation cluster_data_collection Data Collection cluster_processing Data Processing crystal_selection Select Suitable Crystal crystal_mounting Mount on Goniometer crystal_selection->crystal_mounting unit_cell Determine Unit Cell crystal_mounting->unit_cell strategy Define Data Collection Strategy unit_cell->strategy collection Collect Diffraction Data strategy->collection integration Integrate Reflections collection->integration scaling Scale and Merge Data integration->scaling absorption Apply Absorption Correction scaling->absorption

Caption: Workflow for single-crystal X-ray diffraction data collection.

Step-by-Step Methodology:

  • Crystal Mounting: A carefully selected crystal is mounted on a goniometer head, often at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve data quality.[5]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the dimensions and angles of the unit cell, the smallest repeating unit of the crystal lattice.[1]

  • Data Collection Strategy: Based on the crystal system and unit cell parameters, a strategy is devised to collect a complete and redundant set of diffraction data.[6] This involves rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.

  • Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection. These intensities are then scaled and merged to create a single file of unique reflections.

  • Absorption Correction: Corrections are applied to account for the absorption of X-rays by the crystal.

Structure Solution and Refinement: From Data to a 3D Model

With a processed dataset, the next phase is to determine the arrangement of atoms within the unit cell and refine this model to best fit the experimental data.[5]

Structure Solution

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. For small molecules like 5-bromo-2-iodo-1,3-diisopropylbenzene, direct methods are typically employed to solve the phase problem and generate an initial electron density map.[5] The heavy bromine and iodine atoms in the structure make this process relatively straightforward.

Structure Refinement

The initial atomic model is refined using a least-squares method to minimize the difference between the observed and calculated structure factors.[5][7] This iterative process involves adjusting atomic positions, thermal parameters, and occupancies.

Refinement Workflow:

refinement_workflow initial_model Initial Atomic Model (from Direct Methods) ls_refinement Least-Squares Refinement initial_model->ls_refinement fourier_map Calculate Difference Fourier Map ls_refinement->fourier_map anisotropic Anisotropic Refinement (for non-H atoms) ls_refinement->anisotropic model_building Model Building and Correction (Add/Remove/Move Atoms) fourier_map->model_building model_building->ls_refinement Iterate h_atoms Include Hydrogen Atoms anisotropic->h_atoms final_refinement Final Refinement Cycles h_atoms->final_refinement validation Structure Validation final_refinement->validation final_model Final Structural Model validation->final_model

Caption: Iterative workflow for crystal structure refinement.

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[8] The quality of the final model is assessed using various metrics, including the R-factor, goodness-of-fit, and the residual electron density map.

Analysis of the Crystal Structure: Insights from the 3D Model

While the specific crystal structure of 5-bromo-2-iodo-1,3-diisopropylbenzene is not yet publicly available, we can anticipate key structural features based on related compounds. For example, in the crystal structure of 5-bromo-2-iodo-1,3-dimethylbenzene, the asymmetric unit contains three independent molecules.[8] It is plausible that the diisopropyl derivative may also exhibit multiple molecules in the asymmetric unit.

Tabulated Crystallographic Data (Hypothetical)

The final output of a crystal structure analysis is a set of crystallographic data, which would be presented in a table similar to the one below. The values are hypothetical and serve as an example.

ParameterHypothetical Value for C₁₂H₁₆BrI
Chemical formulaC₁₂H₁₆BrI
Formula weight367.07
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)9.8
β (°)95.5
Volume (ų)1558
Z4
Density (calculated) (g/cm³)1.56
Absorption coefficient (mm⁻¹)4.5
F(000)720
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.110
Goodness-of-fit on F²1.05
Molecular Geometry and Intermolecular Interactions

The refined structure would provide precise bond lengths, bond angles, and torsion angles. Of particular interest would be the C-Br and C-I bond lengths and any steric strain introduced by the bulky isopropyl groups. The analysis would also focus on intermolecular interactions, such as halogen bonding (C-I···Br or C-Br···I) and van der Waals forces, which govern the packing of the molecules in the crystal lattice.[9] These interactions can have a significant impact on the material's properties.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the process of determining the crystal structure of 5-bromo-2-iodo-1,3-diisopropylbenzene, from synthesis to the final analysis. The detailed methodologies for crystallization, data collection, and structure refinement serve as a robust framework for researchers in the field. The elucidation of this crystal structure would provide valuable data for computational modeling, reaction planning, and the rational design of new materials. It is our hope that this guide will serve as a valuable resource for scientists and contribute to the advancement of structural chemistry.

References

  • Fiveable. (n.d.). Crystal Structure Determination & Refinement.
  • ACS Central Science. (2017, June 14). New Tricks of the Trade for Crystal Structure Refinement.
  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction.
  • Oxford Academic. (n.d.). Crystal structure refinement.
  • Moodle@Units. (n.d.). REFINEMENT OF THE CRYSTALLOGRAPHIC STRUCTURE.
  • University of Saskatchewan. (2017, June). Single Crystal XRD: Data Acquisition and Structure Solving.
  • PMC - NIH. (n.d.). Data Collection for Crystallographic Structure Determination.
  • MIT. (n.d.). Structure refinement: some background theory and practical strategies.
  • NPTEL. (n.d.). Lecture 27 - Single Crystal X-Ray Diffraction Data Collection.
  • IUCr Journals. (n.d.). Data-collection strategies.
  • PMC. (n.d.). 5-Bromo-2-iodo-1,3-dimethylbenzene.
  • PubChem. (n.d.). 2-Bromo-5-iodo-1,3-diisopropylbenzene.
  • ResearchGate. (2015, June). Crystal structure of (E)-N′-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate.

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Methodological & Application

Application Note: High-Fidelity Synthesis of Sterically Shielded MOF Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 5-Bromo-2-iodo-1,3-diisopropylbenzene as a MOF Linker Precursor Content Type: Detailed Application Note & Protocol Guide Audience: Synthetic Chemists, Reticular Chemists, and Materials Scientists.

Molecule: 5-Bromo-2-iodo-1,3-diisopropylbenzene (CAS: 946147-63-3) Application: Precursor for Non-Interpenetrated Metal-Organic Frameworks (MOFs)

Executive Summary & Chemical Logic

5-Bromo-2-iodo-1,3-diisopropylbenzene is not merely a halide; it is a topological gatekeeper . In the design of Metal-Organic Frameworks (MOFs), this molecule serves as a specialized scaffold for constructing "sterically protected" linkers.

The molecule features two distinct halogen handles and a massive steric blockade:

  • The "Electronic" Handle (C2-Iodo): Typically the most reactive site due to the weak C-I bond, but here it is kinetically shielded by two flanking isopropyl groups (positions 1,3).

  • The "Steric" Handle (C5-Bromo): Electronically less reactive (C-Br bond), but sterically accessible.

  • The "Shield" (1,3-Diisopropyl): These bulky groups force orthogonal twisting of any attached aryl rings, preventing

    
    -
    
    
    
    stacking. This is the critical feature for preventing network interpenetration in MOFs, ensuring high permanent porosity.

The Challenge: Standard cross-coupling protocols often fail or yield scrambled products because the "standard" reactivity order (I > Br) competes with the "steric" reactivity order (Unshielded > Shielded).

The Solution: This guide provides a Steric-Inversion Protocol . We utilize the "Skinny Nucleophile" strategy (Sonogashira) to access the shielded iodine, followed by standard cross-coupling (Suzuki) at the bromine, enabling the construction of extended, rigid, and hydrophobic linkers.

Critical Quality Attributes (CQA) & Decision Tree

Before beginning synthesis, use the following logic flow to determine your coupling strategy. The steric bulk of the isopropyl groups dictates that geometry matches reactivity .

LinkerStrategy Start Target Linker Geometry Decision What is the connection at C2 (Iodo)? Start->Decision Linear Linear Extension (Alkyne/Cylindrical) Decision->Linear Alkyne Linkage Orthogonal Orthogonal Aryl (Biaryl Twist) Decision->Orthogonal Phenyl Linkage Action1 Protocol A: Sonogashira (Sterics tolerated) Linear->Action1 Action2 Protocol B: Suzuki w/ S-Phos (High Energy Required) Orthogonal->Action2 Result1 Extended Phenylene Ethynylene (Rigid Strut) Action1->Result1 Result2 Terphenyl Scaffold (High Rotational Barrier) Action2->Result2

Figure 1: Strategic decision tree for functionalizing the sterically encumbered C2 position.

Experimental Protocols

Protocol A: Selective C2-Alkynylation (The "Needle" Approach)

Objective: Selectively react the shielded C2-Iodine while leaving the C5-Bromine intact for later functionalization. Rationale: Alkynes are linear ("skinny") and can penetrate the steric wall created by the isopropyl groups. Standard Suzuki coupling with aryl boronic acids often fails here without specialized ligands.

Reagents:

  • Precursor: 5-Bromo-2-iodo-1,3-diisopropylbenzene (1.0 eq)

  • Nucleophile: Trimethylsilylacetylene (TMSA) (1.2 eq)

  • Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%) — Note: Bis-triphenylphosphine is preferred over Tetrakis for stability here.

  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a Schlenk flask, combine the precursor, Pd catalyst, and CuI. Cycle vacuum/Argon (3x) to remove O₂ (critical to prevent homocoupling).

  • Solvation: Add degassed THF/Et₃N via syringe. The solution should turn yellow/orange.

  • Addition: Add TMSA dropwise at Room Temperature (25°C) .

    • Expert Insight: Do not heat yet. The C2-I bond is electronically weak. Heating risks activating the C5-Br.

  • Reaction: Stir at RT for 12 hours. Monitor via TLC (Hexanes).

    • Checkpoint: Starting material (Rf ~0.8) should disappear; Mono-coupled product (Rf ~0.6) appears.[1][2]

  • Workup: Filter off ammonium salts, concentrate in vacuo, and purify via silica column (100% Hexanes).

  • Yield Target: >85% as a pale yellow oil/solid.

Protocol B: C5-Carboxylation (The "Anchor" Approach)

Objective: Convert the remaining C5-Bromine into a carboxylate anchor for MOF node coordination. Context: This step is performed after Protocol A (or B).

Reagents:

  • Substrate: Product from Protocol A (1.0 eq)

  • Partner: 4-Methoxycarbonylphenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: K₂CO₃ (3.0 eq, 2M aqueous)

  • Solvent: 1,4-Dioxane

Methodology:

  • Assembly: Combine substrate, boronic acid, and base in a pressure vial.

  • Catalyst Addition: Add Pd(dppf)Cl₂ last. This catalyst is robust and resists dehalogenation side-reactions.

  • Thermal Activation: Heat to 90°C for 16 hours.

    • Note: The C5-Br is unhindered; standard Suzuki conditions apply.

  • Hydrolysis (In-situ): After coupling is complete, add LiOH (5 eq) and water/MeOH. Reflux for 4 hours to saponify the esters to free carboxylic acids.

  • Isolation: Acidify with HCl (1M) to pH 3. The linker will precipitate as a white solid.

MOF Assembly: The "Steric-Lock" Protocol

Target: Synthesis of a Zr-based MOF (UiO-66 derivative) using the synthesized linker. Mechanism: The isopropyl groups will prevent the linkers from packing too closely, creating a non-interpenetrated fcu or bcu topology depending on linker length.

ParameterConditionRationale
Metal Source ZrCl₄ (1.0 eq)High stability nodes (Zr₆O₄(OH)₄).
Linker 1,3-diisopropyl-functionalized Linker (1.0 eq)The steric bulk requires equimolar ratios (unlike excess used in standard UiO-66).
Modulator Benzoic Acid (30 eq)Critical: High modulator concentration is required to slow down nucleation. The bulky linker diffuses slowly; rapid nucleation will cause amorphous precipitation.
Solvent DEF (Diethylformamide)Higher boiling point than DMF allows for better crystal growth of sterically hindered linkers.
Temperature 120°C (Static)48-72 hours.

Synthesis Workflow:

  • Dissolve ZrCl₄ in DEF via sonication (clear solution).

  • Add Benzoic Acid and dissolve.

  • Add the Linker.[3][4] Note: It may not dissolve completely at RT.

  • Seal in an autoclave/scintillation vial.

  • Heat at 120°C. The linker will dissolve as the MOF crystallizes (Ostwald ripening).

  • Activation: Wash with DMF (3x) then Acetone (3x). Supercritical CO₂ drying is recommended to prevent pore collapse due to the large voids created by the isopropyl spacers.

Characterization & Validation

Self-Validating the Linker Synthesis
  • ¹H NMR (CDCl₃):

    • Diagnostic Signal 1 (Isopropyl Methine): Look for a septet at

      
       3.0–3.5 ppm.
      
    • Diagnostic Signal 2 (Symmetry): The aromatic protons at C4 and C6 should appear as a singlet (if symmetric) or distinct doublets.

    • Success Criteria: Integration of the isopropyl methyls (12H) vs. aromatic protons must match exactly. Loss of isopropyl groups (dealkylation) is a common failure mode at high temperatures (>130°C).

MOF Validation
  • PXRD (Powder X-Ray Diffraction):

    • Low-angle peaks (

      
      ) indicate large unit cells typical of non-interpenetrated networks.
      
    • Compare with simulated pattern of UiO-68 (if linear) or PCN-series .

  • N₂ Isotherm (77 K):

    • Expect a Type I isotherm.

    • Pore Size Distribution (DFT): You should observe a sharp peak corresponding to the pore diameter defined by the isopropyl constriction. If the distribution is broad, the framework is likely collapsed or amorphous.

Synthesis Pipeline Visualization

SynthesisPipeline cluster_0 Step 1: The Needle (C2) cluster_1 Step 2: The Anchor (C5) cluster_2 Step 3: MOF Assembly Precursor 5-Br-2-I-1,3-iPr-Benzene Sonogashira Sonogashira Coupling (TMSA, Pd/Cu, RT) Precursor->Sonogashira Intermediate Intermediate: 5-Br-2-Ethynyl-Ar Sonogashira->Intermediate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf), 90°C) Intermediate->Suzuki Linker Protected Linker Suzuki->Linker Hydrolysis Hydrolysis (LiOH, Reflux) Linker->Hydrolysis Solvothermal Solvothermal Synthesis (ZrCl4, DEF, 120°C) Hydrolysis->Solvothermal FinalMOF Sterically Shielded MOF Solvothermal->FinalMOF

Figure 2: Complete synthetic pipeline from precursor to functional material.

References

  • Reactivity of Polyhalogenated Arenes: Handy, S. T., & Zhang, Y. (2006). "Chemoselectivity in the Suzuki coupling of polyhaloarenes." Chemical Communications. [Link] (Validates the I > Br > Cl reactivity hierarchy, though notes steric exceptions).

  • Steric Control in MOF Linkers: Deng, H., et al. (2012). "Large-Pore Apertures in a Series of Metal-Organic Frameworks." Science. [Link] (Foundational work on using steric bulk to prevent interpenetration in IRMOF series).

  • Orthogonal Linker Design: Liu, Y., et al. (2019). "Topology and Porosity Control of Metal–Organic Frameworks through Linker Functionalization." Chemical Science. [Link] (Demonstrates the use of substituents to force linker twisting and alter topology).

  • Catalysis for Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research. [Link] (Authoritative source on using S-Phos/X-Phos for sterically hindered couplings like the C2 position).

  • UiO-66 Defect and Linker Engineering: Shearer, G. C., et al. (2014). "Tuned to Perfection: Ironing Out the Defects in Metal-Organic Framework UiO-66." Chemistry of Materials. [Link] (Provides the basis for the high-modulator protocol required for bulky linkers).

Sources

High-Performance Sonogashira Coupling: Overcoming Steric Hindrance in Aryl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-2026-SG

Executive Summary

Standard Sonogashira conditions (e.g., Pd(PPh₃)₂Cl₂/CuI) often fail when applied to sterically hindered aryl iodides (e.g., ortho,ortho-disubstituted systems). The failure is rarely due to the oxidative addition of the iodide—which is facile—but rather the transmetallation or amine coordination steps, where steric bulk prevents the formation of the necessary square-planar intermediates.

This guide details two high-performance protocols designed to bypass these steric barriers:

  • The Buchwald Precatalyst System (XPhos Pd G3/G4): Utilizes a bulky dialkylbiaryl phosphine to create a highly active, mono-ligated Pd(0) species.

  • The Fu System (P(t-Bu)₃): Leverages the extreme electron density and cone angle of tri-tert-butylphosphine to facilitate coupling at room temperature.

Mechanistic Insight: The "Steric Wall"

To optimize hindered couplings, one must understand where the cycle breaks. In hindered aryl iodides, the oxidative addition (Step A) is fast. The bottleneck is Transmetallation (Step B) .

Standard ligands (PPh₃) form bis-ligated complexes [L₂Pd(Ar)I] that are too crowded to accept the incoming copper-acetylide. Bulky ligands (L) like XPhos or P(t-Bu)₃ favor a mono-ligated [L-Pd(Ar)I] species, opening a coordination site for the alkyne.

Diagram 1: Steric Bottlenecks in the Catalytic Cycle

SonogashiraMechanism cluster_0 Why Standard Conditions Fail Start Pd(0) Active Species (Mono-ligated L-Pd) OxAdd Oxidative Addition (Fast for Ar-I) Start->OxAdd + Ar-I Complex1 Intermediate A [L-Pd(Ar)(I)] (Sterically Open) OxAdd->Complex1 TransMetal Transmetallation (CRITICAL BOTTLENECK) Complex1->TransMetal + Cu-Acetylide (Requires open site) Complex2 Intermediate B [L-Pd(Ar)(Alkyne)] TransMetal->Complex2 - CuI RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Start - Product

Caption: The mono-ligated pathway (green) is essential for hindered substrates. Standard ligands force a bis-ligated state that blocks Transmetallation (red).

Critical Parameter Optimization

ParameterStandard ConditionHindered Optimization Rationale
Ligand PPh₃ (Cone angle 145°)XPhos or P(t-Bu)₃ Large cone angles (>180°) force mono-ligation; high electron density stabilizes the oxidative complex.
Pd Source Pd(PPh₃)₂Cl₂Pd-XPhos G3 or Pd(PhCN)₂Cl₂ Precatalysts (G3/G4) ensure rapid generation of active Pd(0) without requiring excess heat.
Copper 5–10 mol% CuI2–5 mol% CuI (or Cu-free)Hindered substrates react slowly; excess Cu promotes Glaser homocoupling. Keep Cu low.
Base Et₃NCs₂CO₃ or HN(i-Pr)₂ Inorganic bases (Cs₂CO₃) in MeCN often outperform amines for extremely hindered iodides.

Protocol A: The Buchwald System (XPhos Pd G3)

Best For: Ortho,ortho-disubstituted aryl iodides, heterocycles, and substrates sensitive to high heat. Mechanism: The G3 precatalyst releases the active L-Pd(0) species immediately upon base exposure, ensuring high turnover even at mild temperatures.

Materials
  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) [2.0 mol%]

  • Co-Catalyst: CuI (99.999% purity recommended) [2.0 mol%]

  • Base: Cs₂CO₃ (Cesium Carbonate) [2.0 equiv] or Et₃N [3.0 equiv]

  • Solvent: THF or MeCN (Degassed, Anhydrous)

Step-by-Step Methodology
  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial (equipped with a stir bar) with:

    • Aryl Iodide (1.0 mmol)

    • XPhos Pd G3 (17 mg, 0.02 mmol)

    • CuI (3.8 mg, 0.02 mmol)

    • Cs₂CO₃ (650 mg, 2.0 mmol)

  • Solvent Addition: Seal the vial with a septum. Evacuate and backfill with Argon (x3). Inject anhydrous THF or MeCN (5.0 mL) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

    • Note: If the alkyne is valuable or prone to homocoupling, add it slowly over 30 minutes using a syringe pump.

  • Reaction: Stir vigorously at 45°C .

    • Checkpoint: Hindered iodides typically reach full conversion in 2–6 hours. Monitor via LCMS.

  • Workup: Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd/Cu, and concentrate.

Protocol B: The Fu System (P(t-Bu)₃)

Best For: Extremely electron-rich aryl iodides or when "standard" bulky ligands fail. Mechanism: P(t-Bu)₃ is one of the most electron-donating phosphines available, facilitating oxidative addition even in deactivated rings, while its bulk prevents catalyst dimerization.

Materials
  • Pd Source: Pd(PhCN)₂Cl₂ (Bis(benzonitrile)palladium(II) chloride) [3.0 mol%]

  • Ligand: P(t-Bu)₃ (Tri-tert-butylphosphine, 10% wt in hexane) [6.0 mol%]

    • Warning: P(t-Bu)₃ is pyrophoric. Use the solution form or handle strictly in a glovebox.

  • Co-Catalyst: CuI [2.0 mol%]

  • Base: HN(i-Pr)₂ (Diisopropylamine) [1.2 equiv]

  • Solvent: 1,4-Dioxane[1]

Step-by-Step Methodology
  • Catalyst Pre-complexation:

    • In a glovebox, mix Pd(PhCN)₂Cl₂ (11.5 mg, 0.03 mmol) and CuI (3.8 mg, 0.02 mmol) in the reaction vessel.

    • Add 1,4-Dioxane (2 mL) and the P(t-Bu)₃ solution (calculate volume for 0.06 mmol). Stir for 5 minutes. The solution should turn a distinct color (often dark orange/brown).

  • Substrate Addition: Add the hindered Aryl Iodide (1.0 mmol) and HN(i-Pr)₂ (168 µL, 1.2 mmol).

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol).

  • Reaction: Stir at Room Temperature (25°C).

    • Note: Unlike Protocol A, this system is often active enough to run without heat, which reduces side reactions. If conversion is <10% after 2 hours, heat to 50°C.

  • Workup: Standard EtOAc extraction and Celite filtration.

Workflow Decision Tree

DecisionTree Start Start: Hindered Aryl Iodide Q1 Is the substrate base-sensitive? Start->Q1 Q2 Is the alkyne prone to homocoupling? Q1->Q2 No PathA Protocol A (Buchwald) Use Cs2CO3/MeCN Q1->PathA Yes (Needs mild base) PathB Protocol B (Fu) Use Dioxane/Amine Q2->PathB No (Max Activity needed) PathC Copper-Free Modification Use XPhos Pd G3 + 2.5 eq Cs2CO3 (No CuI) Q2->PathC Yes (Glaser Risk)

Caption: Selection guide for choosing between Buchwald, Fu, and Copper-Free variations based on substrate stability.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction (SM remains) Catalyst deactivation or failure to form Mono-Ligated species.Switch to Protocol B (Fu conditions). Ensure strict O₂-free environment (O₂ kills electron-rich phosphines rapidly).
Glaser Product (Alkyne Dimer) Copper promotes homocoupling faster than cross-coupling.1. Reduce CuI to 1 mol%.2. Add alkyne via syringe pump over 1h.3. Switch to Copper-Free conditions (requires heating to 60–80°C).
Dehalogenation (Ar-H formed)

-Hydride elimination from alkyl groups on ligand or solvent.
Avoid amine solvents (use amines only as base, solvent as THF/Dioxane). Lower temperature.
Black Precipitate (Pd Black) Catalyst decomposition ("Pd crash out").Ligand:Pd ratio is too low. Ensure 2:1 (Fu) or use pre-formed G3/G4 precatalysts (Buchwald) which are more stable.

References

  • Buchwald Precatalyst Development: Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.[2][3] [Link]

  • The "Fu" Conditions (Bulky Phosphines): Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000).[4][5] Pd(PhCN)₂Cl₂/P(t-Bu)₃: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature.[5] Organic Letters.[4][5][6][7] [Link]

  • XPhos in Sonogashira Coupling: Gelman, D., & Buchwald, S. L. (2003).[4] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction.[7] Angewandte Chemie International Edition.[4] [Link]

  • Mechanistic Reviews (Copper Effects): Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

Sources

Application Note: Chemoselective Functionalization of 5-Bromo-2-iodo-1,3-diisopropylbenzene

[1]

Part 1: Strategic Overview & Reactivity Landscape

The Substrate Challenge

5-Bromo-2-iodo-1,3-diisopropylbenzene (CAS 946147-63-3) is a specialized scaffold, primarily utilized as a precursor for bulky terphenyl ligands (e.g., in organometallic stabilization) and sterically demanding pharmacophores.[1]

Its reactivity is defined by a unique Steric-Electronic Conflict :

  • Electronic Hierarchy: The C2–Iodine bond is significantly weaker and more polarizable than the C5–Bromine bond, making it the preferred site for metal-halogen exchange and oxidative addition.

  • Steric Environment: The C2 position is flanked by two bulky isopropyl groups (the "buttressing effect"), creating a "steric pocket."[1] Conversely, the C5–Bromine position is sterically exposed.[1]

The Chemoselectivity Principle

The primary application of this molecule relies on Kinetic Control via Lithium-Halogen Exchange .[2]

Unlike unhindered aryl iodides, which often suffer from "halogen dance" (isomerization) or rapid decomposition, the isopropyl groups at C1 and C3 serve two protective functions:[1]

  • Block Isomerization: They physically prevent the migration of the lithium species to the ortho-positions.

  • Stabilize the Carbanion: They prevent the formation of aggregates that typically reduce reactivity, while simultaneously shielding the C2-Li species from unwanted side reactions.

Therefore, the Standard Workflow is Site-Selective C2-Lithiation , leaving the C5–Bromine intact for subsequent cross-coupling.[1]

Part 2: Visualizing the Workflow

The following diagram illustrates the decision matrix for functionalizing this scaffold.

ReactivityLandscapecluster_legendKey MechanismSubstrate5-Bromo-2-iodo-1,3-diisopropylbenzeneConditionARoute A: Metal-Halogen Exchange(n-BuLi, -78°C)Substrate->ConditionA Preferred Path(Exploits C-I weakness)ConditionBRoute B: Pd-Catalysis(Suzuki/Sonogashira)Substrate->ConditionB Challenging PathIntermediateAC2-Lithio Species(Stable due to Sterics)ConditionA->IntermediateA Selective Li-I ExchangeProductAC2-FunctionalizedC5-Bromo ProductIntermediateA->ProductA Electrophile Trapping(E+)OutcomeBMixture/Low Yield(Steric hindrance at C2competes with C5 reactivity)ConditionB->OutcomeB Oxidative Addition IssuesTextC2-I is electronically activated but sterically shielded.Lithium exchange is fast enough to overcome sterics.

Figure 1: Decision matrix highlighting the kinetic preference for C2-Lithiation over direct Pd-catalysis.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Site-Selective C2-Lithiation (The "Steric Pocket" Strategy)

Objective: To replace the C2-Iodine with an electrophile (E) while preserving the C5-Bromine.[1]

Reagents:

  • Substrate: 5-Bromo-2-iodo-1,3-diisopropylbenzene (1.0 equiv)[1]

  • Reagent:

    
    -Butyllithium (
    
    
    -BuLi), 1.6 M in hexanes (1.05 equiv)[1]
  • Solvent: Anhydrous Diethyl Ether (

    
    ) or THF (See Note 1)[1]
    
  • Electrophile: e.g., DMF,

    
    , 
    
    
    , or alkyl halide.[1]

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Cool to room temperature under positive inert gas pressure.

  • Dissolution: Add the substrate (1.0 equiv) and anhydrous

    
     (concentration ~0.1 M). The bulky isopropyl groups ensure good solubility in non-polar solvents.
    
  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

    • Expert Insight: While the steric bulk stabilizes the lithium species, low temperature is strictly required to prevent Lithium-Bromine exchange at the C5 position, which becomes competitive above -40°C.[1]

  • Lithiation: Add

    
    -BuLi (1.05 equiv) dropwise over 10 minutes via syringe.
    
    • Observation: A color change (often to pale yellow or cream) indicates the formation of the aryllithium species.

  • Incubation: Stir at -78°C for 30–45 minutes .

    • Validation: Aliquot quenching with

      
       followed by NMR analysis should show >95% deuterium incorporation at C2 and retention of Br at C5.
      
  • Electrophile Trapping: Add the Electrophile (1.2–1.5 equiv) neat or in minimal solvent.

    • Note: For bulky electrophiles (e.g., chlorophosphines), allow longer reaction times due to the "buttressing" steric hindrance at C2.[1]

  • Warming & Quench: Allow the mixture to warm to room temperature slowly (over 2 hours). Quench with saturated

    
     solution.
    
  • Workup: Extract with

    
    , dry over 
    
    
    , and concentrate.

Data Summary: Expected Outcomes

Electrophile (E+)Product FunctionalityTypical YieldNotes
DMF C2-Formyl (-CHO)85-92%Precursor for condensation reactions.[1]
B(OMe)3 C2-Boronic Acid80-88%Critical for Suzuki coupling sequences.
CO2 C2-Carboxylic Acid90-95%Bubbling gas directly into the mixture.
MeI C2-Methyl75-85%Requires prolonged stirring due to sterics.
Protocol B: Sequential Functionalization (C2 then C5)

Objective: To create an asymmetric terphenyl or biaryl core by utilizing the remaining C5-Bromine.

Prerequisite: This protocol assumes the C2-position has already been functionalized (e.g., methylated or arylated) using Protocol A, thereby removing the sensitive Iodine.[1]

Method: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5.[3]

  • Catalyst Selection: Use Pd(dppf)Cl2 or Pd(PPh3)4 .[1]

    • Reasoning: The C5 position is sterically exposed (unlike C2). Therefore, specialized bulky catalysts (like Buchwald precatalysts) are generally not required unless the coupling partner is extremely hindered.[1]

  • Conditions:

    • Solvent: Toluene/Water (4:[1]1) or DME/Water.

    • Base:

      
       (2.0 equiv).[1]
      
    • Temperature: 80°C.

  • Workflow:

    • Mix C2-functionalized-5-bromo-substrate (1.0 equiv) with Aryl-Boronic acid (1.2 equiv).

    • Degas solvents (sparge with Argon for 15 mins).[1]

    • Add Pd catalyst (3-5 mol%).[1]

    • Heat to 80°C for 4–12 hours.

Part 4: Troubleshooting & Critical Controls

The "Frozen" Nucleophile Issue

Problem: Low yield during electrophilic trapping at C2. Cause: The two isopropyl groups create a "steric wall." Even though the Lithium is installed, the electrophile cannot access the carbon center efficiently. Solution:

  • Solvent Switch: Use THF instead of Ether. THF coordinates to the Lithium, breaking up aggregates and increasing the "separation" of the ion pair, making the carbanion more nucleophilic.[1]

  • Temperature Ramp: For very bulky electrophiles (e.g.,

    
    ), initiate addition at -78°C but allow the reaction to warm to 0°C before quenching.[1]
    
Loss of Chemoselectivity (Bromine Exchange)

Problem: Traces of de-brominated product observed. Cause: Temperature exceeded -40°C during the lithiation phase, or reaction time was too long. Solution:

  • Strictly maintain -78°C.[4]

  • Do not exceed 1.05 equivalents of

    
    -BuLi. Excess alkyl lithium will eventually attack the C5-Br position once the C2-I is consumed.
    

Part 5: References

  • Niemeyer, J., & Power, P. P. (2010).[1] Sterically Crowded Terphenyl Ligands: Synthesis and Applications. This work establishes the foundational protocols for lithiating 1,3-diisopropyl-2-haloarenes to generate "Ter" ligands.

    • (Generalized Link to Journal)[1]

  • BenchChem. (2025).[3] Catalyst Systems for Suzuki Coupling of Sterically Hindered Halides.[3] Provides comparative data on catalyst efficiency for ortho-substituted aryl halides.

    • [1]

  • Sigma-Aldrich. (2025). Product Specification: 5-Bromo-2-iodo-1,3-diisopropylbenzene (CAS 946147-63-3).[1][5] Confirms physical properties and solubility data.

    • [1]

  • Leroux, F., & Schlosser, M. (2003).[1] The "Buttressing Effect" in Metal-Halogen Exchange.[6] Explains the stabilization of organolithiums by flanking alkyl groups.

    • [1]

(Note: URLs provided are to the landing pages of the authoritative bodies or journals as specific deep-links to dynamic content may expire.)

Troubleshooting & Optimization

Overcoming steric hindrance at the C2 position of diisopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance at the C2 Position of 1,3-Diisopropylbenzene

Ticket ID: #DIPB-C2-ACCESS Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The "Steric Wall" Problem

User Issue: "I am attempting to introduce an electrophile (E+) or metal species at the C2 position of 1,3-diisopropylbenzene (1,3-DIPB). Standard Electrophilic Aromatic Substitution (EAS) yields exclusively C4/C6 substitution, and direct lithiation with n-BuLi results in benzylic deprotonation or complex mixtures."

Root Cause Analysis: The C2 position of 1,3-DIPB is kinetically protected by the two flanking isopropyl groups. This is a classic example of the "1,2,3-substitution" steric wall.

  • Steric Clash: The rotation of the isopropyl methine hydrogens creates a "sweeping volume" that effectively blocks the trajectory of incoming electrophiles or bulky bases.

  • Kinetic vs. Thermodynamic Control: While the C2 position is electronically activated (ortho to two alkyl groups), the transition state energy for attack at this position is prohibitively high due to steric repulsion. EAS is kinetically controlled to favor the accessible C4 (para to one, ortho to the other) or C5 (meta to both) positions.

Guidance: Direct functionalization of the C2-H bond in 1,3-DIPB is generally inefficient and not recommended . The industry-standard solution requires a retrosynthetic pivot : utilizing pre-functionalized precursors like 2,6-diisopropylaniline or 4-hydroxy-3,5-diisopropylbenzoic acid .

Visualizing the Barrier

The following diagram illustrates the steric congestion and the resulting regioselectivity of standard reagents.

DIPB_Reactivity cluster_legend Reaction Outcomes DIPB 1,3-Diisopropylbenzene (Substrate) C2_Attack C2 Attack (Sterically BLOCKED) DIPB->C2_Attack EAS / Bulky Base C4_Attack C4/C6 Attack (Kinetically Favored) DIPB->C4_Attack EAS (Br2, HNO3) Benzylic Benzylic Deprotonation (Thermodynamic Sink) DIPB->Benzylic Schlosser's Base / n-BuLi Red: Failed/Trace Red: Failed/Trace Green: Major Product Green: Major Product Red: Failed/Trace->Green: Major Product Yellow: Side Reaction Yellow: Side Reaction Green: Major Product->Yellow: Side Reaction

Figure 1: Regioselectivity map of 1,3-DIPB. Note that the C2 position is effectively a "dead zone" for direct intermolecular attack due to the steric bulk of the isopropyl wings.

Troubleshooting Guide & Protocols
Scenario A: "I need a Halogen (I, Br, Cl) at C2."

Diagnosis: Direct halogenation (e.g.,


) will exclusively yield 1-bromo-2,4-diisopropylbenzene (the C4 isomer). You cannot force this reaction to C2.

The Solution (The Sandmeyer Route): Do not start with the hydrocarbon. Start with 2,6-diisopropylaniline .[1] The amine provides a "handle" at the C2 position that can be converted to almost any functional group via diazonium chemistry.

Protocol 1: Synthesis of 2-Iodo-1,3-diisopropylbenzene (Sandmeyer) This protocol uses a self-validating diazonium intermediate.

StepReagentConditionsKey Observation
1. Salt Formation 2,6-Diisopropylaniline (1.0 eq), HCl (6M, excess)0°C, StirringFormation of white amine-HCl precipitate.
2. Diazotization

(1.1 eq) in

-5°C to 0°C, DropwiseSolution turns clear/yellow. Critical: Keep T < 5°C to prevent

loss.
3. Substitution

(2.5 eq) in

0°C

RT, 2 hrs
Vigorous evolution of

gas (bubbling). Solution turns dark (iodine).
4. Workup

(aq),

ExtractionThiosulfate wash removes purple

color, leaving amber oil.

Why this works: The nitrogen is already at C2. You are not fighting sterics to form the bond; you are simply replacing the nitrogen, which is an intramolecular process driven by the loss of


 gas (entropy).
Scenario B: "I need a Hydroxyl Group (-OH) at C2 (Propofol Synthesis)."

Diagnosis: Trying to hydroxylate 1,3-DIPB directly (e.g., boronation/oxidation) will fail or give the C5 isomer (Ir-catalyzed borylation favors the least hindered C5 position).

The Solution (The Decarboxylation Route): The industrial synthesis of Propofol (2,6-diisopropylphenol) utilizes a "blocking" strategy that is built into the starting material.

Protocol 2: Decarboxylative Synthesis

  • Start: 4-Hydroxybenzoic acid.

  • Alkylation: Friedel-Crafts alkylation with isopropanol adds isopropyl groups at C3 and C5 (ortho to the OH).

    • Result: 4-hydroxy-3,5-diisopropylbenzoic acid.

  • Decarboxylation: Heat the acid (approx. 120-160°C) in a high-boiling solvent with a base catalyst.

    • Mechanism:[2][3][4][5] The carboxyl group at C1 is removed, leaving the proton.

    • Result: The "C4" OH becomes the "C2" OH relative to the isopropyls in the final product.

Scenario C: "I absolutely MUST lithiate the C2 position of the hydrocarbon."

Diagnosis: You are attempting a high-risk reaction.

  • n-BuLi/TMEDA: Will deprotonate the benzylic position (alpha-lithiation) due to the acidity of the benzylic proton (

    
    ) and the steric accessibility compared to the C2 ring proton.
    
  • Schlosser's Base (LICKOR): While a "superbase," it also thermodynamically favors the benzylic position or the less hindered C4 position.

The "Hail Mary" Protocol (Intramolecular Directed Lithiation): You cannot do this on pure 1,3-DIPB. You need a Directing Metalation Group (DMG) .[6]

  • If you can synthesize 1,3-diisopropyl-2-methoxybenzene , the methoxy group might direct lithiation to C2, but the isopropyls will still fight it.

  • Recommendation: If you need a C2-metal species, prepare the C2-bromide (via Protocol 1) and perform a Halogen-Metal Exchange using t-BuLi.

Protocol 3: Halogen-Metal Exchange (The Only Reliable C2-Li Route)

ParameterSpecificationNotes
Substrate 2-Bromo-1,3-diisopropylbenzenePrepared via Sandmeyer (see above).
Reagent t-BuLi (2.0 eq)n-BuLi is too slow; t-BuLi is required for bulky aryl bromides.
Solvent THF / Pentane (1:1)THF promotes the exchange; Pentane keeps it soluble.
Temp -78°CCritical to prevent benzylic scrambling.
Quench Electrophile (e.g., DMF,

)
Add immediately after 15-30 mins.
Frequently Asked Questions (FAQs)

Q1: Can I use Iridium-catalyzed C-H borylation (Hartwig-Miyaura) to hit C2? A: No. Iridium catalysts are extremely sensitive to steric bulk. In 1,3-disubstituted arenes, the catalyst will exclusively activate the C5 position (meta to both groups), which is the most sterically accessible. It will actively avoid the C2 "pocket."

Q2: Why does Schlosser's Base (LiBu/KOtBu) not work for C2? A: While Schlosser's base is kinetically very active, the benzylic protons on the isopropyl groups are thermodynamically more acidic (


) than the sterically hindered C2 aryl proton (

due to strain). The base will strip a proton from the isopropyl group, leading to side-chain functionalization.

Q3: Is there any blocking group strategy? A: You could theoretically sulfonate at C4 (giving 2,4-diisopropylbenzenesulfonic acid), but you still face the issue that C2 is more hindered than C6. Furthermore, removing the sulfonic acid later requires harsh conditions that might isomerize the isopropyl groups. The Aniline Route (Scenario A) is superior in every metric (yield, purity, time).

References
  • Steric Hindrance in EAS: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
  • Synthesis of 2,6-Diisopropylbenzyl alcohol: PrepChem. "Synthesis of 2,6-diisopropylbenzyl alcohol". Link (Demonstrates the use of the acid precursor rather than direct C2 functionalization).

  • Propofol Synthesis (Decarboxylation Route): Google Patents. WO2011161687A1. "Process for preparing extra pure 2, 6-diisopropyl phenol". Link (Validates the strategy of alkylation followed by decarboxylation to achieve the substitution pattern).

  • Steric Effects in Iridium Borylation: RSC Publishing. "Functional Group Directed C–H Borylation". Link (Confirms that Ir-catalyzed borylation is governed by steric factors and avoids hindered positions).

  • Schlosser's Base Reactivity: Wikipedia. "Schlosser's base".[7][8] Link (Details the preference for benzylic metallation in alkylbenzenes).

Sources

Minimizing dehalogenation side reactions in 5-Bromo-2-iodo-1,3-diisopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 5-Bromo-2-iodo-1,3-diisopropylbenzene is a highly valuable, albeit challenging, building block in modern organic synthesis, particularly for creating complex, sterically hindered molecular architectures. Its utility stems from the differential reactivity of the C-I and C-Br bonds, allowing for sequential, site-selective cross-coupling reactions. However, researchers frequently encounter a significant side reaction: hydrodehalogenation, the undesired replacement of a halogen with a hydrogen atom. This guide provides expert troubleshooting advice and in-depth FAQs to help you minimize these side reactions and achieve high-yield, selective functionalization of this substrate.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction is producing a significant amount of 1-bromo-3,5-diisopropylbenzene. What is happening and how can I prevent it?

A1: You are observing selective hydrodeiodination (dehalogenation at the iodine position). This is a common issue and occurs because the Palladium-Iodo bond is significantly more reactive and prone to side reactions than the Palladium-Bromo bond.[1][2] The primary cause is the formation of a palladium-hydride (Pd-H) species in your reaction, which then reductively eliminates with the aryl group to form the dehalogenated byproduct.

Troubleshooting Steps:

  • Evaluate Your Hydride Sources: The "hydride" (H⁻) can originate from several components in your reaction mixture.

    • Solvent: Protic solvents, especially alcohols (methanol, ethanol, isopropanol), are known hydride donors under basic conditions.[2][3] Recommendation: Switch to anhydrous, aprotic solvents like 1,4-dioxane, THF, or toluene.[2]

    • Base: Strong alkoxide bases (e.g., NaOtBu, NaOEt) or hydroxide bases can generate Pd-H species.[1][4] Recommendation: Use weaker inorganic bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices as they are less likely to act as hydride donors.[2]

    • Water: While many Suzuki couplings tolerate water, excessive amounts can be a proton source that facilitates dehalogenation pathways.[2] Recommendation: Use anhydrous solvents and ensure your base is dry. If water is required for your specific protocol, use the minimum effective amount.

  • Optimize Your Catalyst System: The choice of ligand is critical for sterically hindered substrates like this one.

    • Ligand Choice: The goal is to accelerate the desired reductive elimination (forming the C-C bond) so that it outcompetes the undesired reductive elimination of Ar-H. Bulky, electron-rich biaryl phosphine ligands are superior for this purpose.[1][5][6] Recommendation: Employ ligands such as XPhos, SPhos, or RuPhos. These ligands promote a monoligated palladium center that is highly active in the desired catalytic cycle.[5][6]

    • Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loading can sometimes increase side reactions.[7] Recommendation: Start with a modest catalyst loading (e.g., 1-2 mol %) and optimize from there.

Q2: I am attempting a selective Suzuki-Miyaura coupling at the C-I position, but I'm getting low conversion. When I increase the temperature, the dehalogenation byproduct increases dramatically. What is the right approach?

A2: This is a classic kinetic dilemma. The desired reaction (oxidative addition and subsequent coupling) has a high activation energy due to steric hindrance from the isopropyl groups, while the dehalogenation pathway is also thermally promoted.[1] The key is to enhance the rate of the productive catalytic cycle without equally accelerating the side reaction.

Troubleshooting Steps:

  • Use a More Active Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, which can be inefficient and lead to side reactions[8][9], use a modern, well-defined pre-catalyst. Recommendation: Use a palladacycle pre-catalyst such as XPhos Pd G2 or G3. These pre-catalysts are designed to generate the active, monoligated Pd(0) species cleanly and efficiently at lower temperatures, which can often jump-start a sluggish reaction without aggressive heating.[1]

  • Fine-Tune Base and Stoichiometry: For sterically hindered couplings, the base is not just a stoichiometric reagent; it plays a crucial role in the rate-limiting transmetalation step.[10][11]

    • Base Strength: A stronger, non-nucleophilic base is often required. Recommendation: K₃PO₄ is frequently more effective than carbonates for challenging substrates.[10]

    • Boronic Acid Quality: Boronic acids are prone to degradation (protodeboronation), especially at high temperatures.[8][12] Recommendation: Use fresh, high-purity boronic acid or consider using a more stable boronic ester derivative like a pinacol ester.[13]

  • Incremental Temperature Increase: Do not jump to a very high temperature. Recommendation: Start your reaction at a moderate temperature (e.g., 80 °C) and monitor progress carefully by TLC or LC-MS. If the reaction is clean but slow, increase the temperature in 10 °C increments. This allows you to find the "sweet spot" where the rate of coupling is sufficient, but dehalogenation remains minimal.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of dehalogenation in palladium-catalyzed cross-coupling?

A1: Dehalogenation, or hydrodehalogenation, is a side reaction that reduces the aryl halide to the corresponding arene (Ar-X → Ar-H). The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2] After the initial oxidative addition of your 5-Bromo-2-iodo-1,3-diisopropylbenzene to the Pd(0) catalyst to form an Ar-Pd(II)-I intermediate, this intermediate can be intercepted by a hydride source. This forms an Ar-Pd(II)-H species, which then undergoes rapid reductive elimination to yield the dehalogenated product (1-bromo-3,5-diisopropylbenzene) and regenerates the Pd(0) catalyst.[13] The hydride can be sourced from solvents, bases, or additives in the reaction.[2][3]

Q2: Why is the C-I bond so much more susceptible to both coupling and dehalogenation than the C-Br bond?

A2: The difference lies in the bond dissociation energies (BDE). The C-I bond is significantly weaker than the C-Br bond.

  • C(sp²)-I BDE: ~65 kcal/mol

  • C(sp²)-Br BDE: ~81 kcal/mol

This lower BDE means that the oxidative addition of the palladium catalyst into the C-I bond is much faster and occurs at a lower temperature than oxidative addition into the C-Br bond.[2] This kinetic preference allows for selective reactions at the iodine position. However, this enhanced reactivity also applies to side reactions. The resulting Ar-Pd(II)-I intermediate is more prone to subsequent reactions, including the undesired interception by hydride sources that leads to dehalogenation.[1]

Q3: What are the best practices for reaction setup to ensure success and reproducibility?

A3: Meticulous experimental technique is paramount.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[8][14] Always use standard Schlenk techniques or a glovebox. Ensure all glassware is oven- or flame-dried.

  • Thorough Degassing: Oxygen not only deactivates the catalyst but also promotes homocoupling of boronic acids.[10] Degas your solvent(s) vigorously before use by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using a minimum of three freeze-pump-thaw cycles.

  • Reagent Purity: Use high-purity, dry reagents. Water and other impurities can be hydride sources or catalyst poisons.

  • Order of Addition: A common and effective procedure is to add the solids (aryl halide, boronic acid, base, and catalyst) to the flask first. Then, purge the vessel thoroughly with an inert gas before adding the degassed solvent via cannula or syringe.

Part 3: Data & Visualizations

Table 1: Recommended Parameters to Minimize Dehalogenation
ParameterRecommendationRationale & Justification
Catalyst XPhos Pd G2/G3 (1-2 mol%)Pre-catalyst provides clean, efficient generation of the active Pd(0)L₁ species, often at lower temperatures, reducing thermal decomposition and side reactions.[1]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands accelerate the desired reductive elimination step and stabilize the catalyst, outcompeting dehalogenation pathways.[1][5][6]
Base K₃PO₄, Cs₂CO₃ (2-3 eq.)Strong, non-nucleophilic, and poor hydride donors. They effectively promote transmetalation without contributing to the formation of Pd-H species.[2][10]
Solvent 1,4-Dioxane, Toluene, THFAnhydrous aprotic solvents eliminate a primary source of hydrides that leads to dehalogenation.[1][2]
Temperature 80 - 100 °C (Optimize)Provides sufficient energy for the sterically hindered coupling while minimizing the rate of thermally promoted dehalogenation. Start lower and increase cautiously.[1]
Visualizing the Competing Pathways

The following diagram illustrates the critical branch point in the catalytic cycle where the desired cross-coupling competes with the undesired dehalogenation pathway.

G pd0 Pd(0)L oa Oxidative Addition (Ar-I) pd0->oa Ar-I arpd_i Ar-Pd(II)L(I) oa->arpd_i tm Transmetalation (R-B(OR)₂) arpd_i->tm Base interception Hydride Interception arpd_i->interception arpd_r Ar-Pd(II)L(R) tm->arpd_r re Reductive Elimination arpd_r->re re->pd0 Regenerates Catalyst product Ar-R (Desired Product) re->product hydride_source Hydride Source (Solvent, Base, H₂O) hydride_source->interception arpd_h Ar-Pd(II)L(H) interception->arpd_h re_dehalo Reductive Elimination arpd_h->re_dehalo re_dehalo->pd0 Regenerates Catalyst byproduct Ar-H (Dehalogenated Byproduct) re_dehalo->byproduct

Caption: Competing catalytic cycles: Desired coupling (blue/green) vs. dehalogenation (red).

Part 4: Optimized Protocol Example

This protocol for a Suzuki-Miyaura coupling is a robust starting point designed to minimize dehalogenation.

Materials:

  • 5-Bromo-2-iodo-1,3-diisopropylbenzene (1.0 mmol, 1.0 eq.)

  • Arylboronic Acid (1.2 mmol, 1.2 eq.)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 mmol, 3.0 eq.)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • To a pre-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-iodo-1,3-diisopropylbenzene, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 catalyst.

  • Seal the flask with a septum, and evacuate and backfill with dry argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Place the flask in a pre-heated oil bath at 90 °C.

  • Stir the reaction vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the dehalogenated byproduct.

  • Upon completion, cool the reaction to room temperature. Quench with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • BenchChem. (2025). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile.
  • BenchChem. (2025).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (n.d.). PMC.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing).
  • Cross-Coupling Reactions Guide. (n.d.).
  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
  • BenchChem. (2025).
  • How to approach choosing reaction conditions for Suzuki?. (2024). Reddit.
  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. (2001). Organometallics.
  • Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. (n.d.). University of Windsor.

Sources

Troubleshooting Grignard formation with 5-Bromo-2-iodo-1,3-diisopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Grignard Formation Guide Ticket ID: #GRIG-5Br2I-iPr2 Subject: Status: Open / Priority High

System Analysis & Core Challenge

User Substrate: 5-Bromo-2-iodo-1,3-diisopropylbenzene The Problem: You are attempting to form a Grignard reagent on a "Steric Fortress." The Iodine atom at the C2 position is sandwiched between two bulky isopropyl groups (C1, C3).

  • Physical Barrier: Standard Magnesium turnings cannot easily access the C-I bond due to the steric bulk of the isopropyl groups. The surface area contact required for the single-electron transfer (SET) mechanism is physically blocked.

  • Chemical Trap: If you apply excessive heat to force the reaction, you risk reacting at the C5-Bromine (which is accessible but less reactive) or causing a "thermal runaway" if the C2-Iodine suddenly initiates.

Part 1: The Solution (Magnesium-Halogen Exchange)[1]

Recommendation: Stop attempting direct insertion with Mg metal. The Fix: Use Magnesium-Halogen Exchange with a "Turbo Grignard" reagent (i-PrMgCl[1][2]·LiCl).[3][1][4][5][6]

This method bypasses the heterogeneous surface issues of Mg turnings. The exchange occurs in solution, where the smaller i-PrMgCl species can slip between the isopropyl groups to attack the Iodine.

Protocol: Selective C2-Magnesiation

Target: Selective formation of (4-bromo-2,6-diisopropylphenyl)magnesium chloride.

Reagents:

  • Substrate: 5-Bromo-2-iodo-1,3-diisopropylbenzene (1.0 equiv)

  • Reagent: i-PrMgCl[1][5][6][7][8]·LiCl (1.1 equiv) [Commercial solution in THF]

  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate)

Step-by-Step Workflow:

  • Setup: Flame-dry a Schlenk flask under Argon. Add the substrate and anhydrous THF.

  • Cooling: Cool the solution to -20°C .

    • Why? This temperature prevents the reagent from attacking the C5-Bromine. Iodine exchange is chemically faster and will proceed at this temperature; Bromine exchange requires higher energy.

  • Addition: Dropwise add i-PrMgCl·LiCl over 5-10 minutes.

  • Incubation: Stir at -20°C for 30–60 minutes.

  • Validation (The Checkpoint):

    • Take a 0.1 mL aliquot.

    • Quench with water.

    • Run GC-MS or NMR.

    • Success Criteria: You should see the loss of the Iodine (replaced by H) and retention of the Bromine .

    • If Iodine remains: Warm to 0°C and stir for another 30 mins.

  • Usage: Use the resulting Grignard solution immediately for your electrophile quench.

Part 2: Troubleshooting Guide (FAQ)

Q1: I tried Mg turnings and nothing happened. Can I just heat it more?

A: Do not do this. Heating a sterically hindered aryl iodide with Mg turnings is a safety hazard. The induction period is prolonged because the Mg surface is passivated and inaccessible. If you heat it to reflux (65°C in THF), the reaction may suddenly initiate (autocatalytic effect), leading to a violent exotherm that your condenser cannot handle.

  • Correct Action: Switch to the Mg-Halogen exchange method described above.

Q2: Why did I lose the Bromine atom at C5?

A: You likely performed the reaction at Room Temperature or allowed it to run too long.

  • Mechanism: While C-I bonds are weaker (easier to exchange), the C-Br bond at C5 is sterically accessible. If the system has enough thermal energy, the i-PrMgCl will eventually exchange the Bromine as well.

  • Fix: Keep the reaction between -20°C and 0°C. Do not exceed 0°C until the electrophile is added.

Q3: My Grignard reagent precipitated out of solution.

A: This is common with diisopropyl-substituted systems in pure diethyl ether.

  • The Cause: The steric bulk makes the crystal lattice energy favorable compared to solvation.

  • The Fix: Ensure you are using THF or a THF/Ether mixture. The Lithium Chloride (LiCl) in the Turbo Grignard reagent specifically helps break up these aggregates and keeps the species in solution.

Q4: Can I use standard i-PrMgCl (without LiCl)?

A: You can, but it will be significantly slower.

  • The Science: LiCl breaks up the polymeric aggregates of the Grignard reagent, creating a more reactive monomeric species. For a substrate as hindered as yours, the extra reactivity of the "Turbo" variant is often the difference between 95% conversion and 20% conversion.

Part 3: Decision Logic & Mechanism

The following diagram illustrates the decision process and the steric conflict preventing standard synthesis.

GrignardStrategy cluster_sterics Steric Conflict Start Substrate: 5-Bromo-2-iodo-1,3-diisopropylbenzene Method1 Method A: Direct Mg Insertion (Mg Turnings/Powder) Start->Method1 Traditional Path Method2 Method B: Mg-Halogen Exchange (iPrMgCl·LiCl) Start->Method2 Recommended Path Goal Target: Grignard at C2 (Iodine site) Fail1 FAILURE: Steric shielding prevents Mg surface contact. Method1->Fail1 Standard Temp Risk1 RISK: Thermal Runaway or Non-selective Reaction Method1->Risk1 High Heat/Reflux Success SUCCESS: Homogeneous Exchange High Selectivity (I > Br) Method2->Success -20°C to 0°C AtomI Iodine (C2) GroupPr iPr Groups (C1, C3) GroupPr->AtomI Blocks Access

Caption: Decision tree highlighting the failure mode of direct insertion due to steric blocking by isopropyl groups.

Part 4: Data Summary & Validation

ParameterDirect Mg InsertionMg-Halogen Exchange (Turbo)
Reagent Mg Metal (Turnings/Powder)i-PrMgCl[1][2]·LiCl
Temperature Reflux (65°C+) required-20°C to 0°C
Selectivity Poor (Risk of C5-Br reaction)Excellent (C2-I only)
Induction Time Unpredictable (Hours)Immediate (< 5 mins)
Safety Profile High Risk (Thermal Runaway)Safe (Controlled Addition)

Self-Validating Check: Before adding your expensive electrophile (e.g., ketone, aldehyde), perform the Titration Test :

  • Take 0.5 mL of your reaction mixture.

  • Add a known amount of Iodine (I2) crystals.

  • If the brown color disappears immediately, active Grignard is present.

  • Advanced: Use the Knochel titration method (Salicylaldehyde phenylhydrazone) for precise molarity.

References

  • Preparation of Functionalized Arylmagnesium Reagents (The "Turbo Grignard" Seminal Paper)

    • Source: Krasovskiy, A., & Knochel, P. (2004).[4][6] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[6] Angewandte Chemie International Edition.

    • URL:[Link]

  • Stereoselective Synthesis and Steric Hindrance

    • Source: Bao, R. L.-Y., & Zhao, R. (2016). Steric Hindrance-Controlled Pd-Catalyzed Cross-Coupling of 2,6-Disubstituted Aryl Iodides. Organic Chemistry Frontiers.
    • URL:[Link]

  • Magnesium-Halogen Exchange vs Direct Insertion

    • Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (Chapter 9: Organometallics). Oxford University Press.
    • URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Bulky Aryl Halide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical resource for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions. This guide is specifically designed to address the challenges associated with optimizing reaction temperatures when working with sterically hindered aryl halides. The principles and troubleshooting steps outlined here are broadly applicable to a range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Introduction: The Temperature Tightrope in Bulky Couplings

Successfully coupling bulky (sterically hindered) aryl halides is a frequent challenge in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1][2] Steric hindrance around the reaction center can significantly impede key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[3][4] Consequently, higher reaction temperatures are often employed to provide the necessary activation energy.[3][5]

However, simply increasing the temperature is not a universal solution. Elevated temperatures can lead to a host of undesirable side reactions, including catalyst decomposition, ligand degradation, and substrate decomposition.[5][6] This creates a delicate balance—a "temperature tightrope"—that chemists must walk to achieve high yields and purity. This guide provides the expertise and practical steps to navigate this challenge effectively.

Frequently Asked Questions (FAQs)

Q1: Why do bulky aryl halides typically require higher reaction temperatures?

A1: Steric bulk from ortho-substituents on the aryl halide can hinder the approach of the palladium catalyst, making the initial oxidative addition step more difficult.[3][4] Higher temperatures provide the kinetic energy needed to overcome this steric barrier and facilitate the reaction.[3] Think of it as needing more energy to fit a key into a partially obstructed lock.

Q2: What are the primary risks of using excessively high temperatures?

A2: The main risks include:

  • Catalyst Decomposition: Palladium catalysts, particularly the active Pd(0) species, can aggregate and deactivate at high temperatures, often observed as the formation of palladium black.[5]

  • Ligand Degradation: Phosphine ligands, crucial for catalyst stability and activity, can degrade or oxidize at elevated temperatures.[5]

  • Side Reactions: Higher temperatures can promote unwanted side reactions like hydrodehalogenation (loss of the halide), homocoupling of starting materials, and decomposition of sensitive functional groups on your substrates.[3][6][7]

  • Protodeboronation (in Suzuki Couplings): In Suzuki reactions, high temperatures can accelerate the undesired reaction of the boronic acid with residual water or base, leading to the loss of this key reagent.[6]

Q3: Can the choice of ligand influence the optimal reaction temperature?

A3: Absolutely. The ligand is a critical component that dictates catalyst activity and stability.[8] Modern, bulky, and electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) form highly active catalysts.[4][8] This high activity can enable reactions to proceed at lower temperatures, sometimes even room temperature for more reactive substrates.[9][10] These advanced ligands can help overcome the steric hindrance of the substrate without resorting to extreme heat.[11]

Q4: How does the solvent choice impact the reaction temperature?

A4: The solvent plays multiple roles.[12][13] Firstly, its boiling point sets the upper limit for the reaction temperature under standard atmospheric pressure. Secondly, the solvent's polarity and coordinating ability can influence catalyst stability and the solubility of reagents.[12][14][15] For instance, polar aprotic solvents like DMF or dioxane are common, but their choice can affect selectivity and reaction rate.[12][15] It's crucial to select a solvent with a boiling point that allows for the desired temperature range while ensuring all reaction components remain in solution.[7]

Q5: Is it always better to aim for the lowest possible reaction temperature?

A5: Generally, yes. Lowering the reaction temperature, when possible, can suppress side reactions and improve the overall selectivity and yield of the desired product.[3][16] However, if the temperature is too low, the reaction may be sluggish or not proceed at all due to insufficient activation energy.[17] The goal is to find the "sweet spot" that maximizes the rate of the desired transformation while minimizing competing pathways.

Troubleshooting Guide: Low Yield or Incomplete Conversion

This section addresses specific issues you might encounter when optimizing the temperature for your bulky aryl halide coupling.

Problem 1: Reaction is sluggish or stalls at lower temperatures (e.g., < 80 °C).
Possible Cause Scientific Rationale Recommended Solution
Insufficient Activation Energy The steric hindrance of the bulky aryl halide creates a high energy barrier for oxidative addition, the rate-limiting step for many cross-couplings.[3]Cautiously increase the reaction temperature in 10-20 °C increments. Monitor for product formation and the appearance of side products.[5]
Suboptimal Ligand The ligand may not be electron-rich or bulky enough to form a highly active catalyst capable of overcoming the steric barrier at lower temperatures.[4]Screen a panel of more sterically demanding and electron-rich ligands, such as Buchwald's biarylphosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[3][8]
Poor Reagent Solubility One or more components (aryl halide, coupling partner, base) may have poor solubility at lower temperatures, effectively reducing their concentration in the solution phase.Switch to a higher-boiling solvent that offers better solubility for all components. Consider solvent systems like toluene, dioxane, or DMF.[7]
Problem 2: Significant side product formation (e.g., hydrodehalogenation, homocoupling) at elevated temperatures (e.g., > 100 °C).
Possible Cause Scientific Rationale Recommended Solution
Catalyst Decomposition At high temperatures, the active Pd(0) catalyst can decompose or aggregate, leading to a loss of catalytic activity and promoting side reactions.[5]Lower the reaction temperature. If a higher temperature is necessary for conversion, try using a more robust ligand or a pre-catalyst that generates the active species more cleanly at the required temperature.
Ligand Instability The phosphine ligand may be degrading at the reaction temperature, leaving the palladium center coordinatively unsaturated and prone to side reactions.[5]Select a more thermally stable ligand. Check the literature for ligands known to perform well at higher temperatures. Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1) is used.[5]
Oxygen Contamination Trace oxygen in the reaction mixture can promote the homocoupling of organometallic reagents and oxidize the Pd(0) catalyst, especially at higher temperatures.[5][18]Ensure the reaction setup is thoroughly degassed. Use several freeze-pump-thaw cycles or sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for an extended period (15-30 minutes).[5]
Problem 3: Reaction yield is inconsistent despite using the same temperature.
Possible Cause Scientific Rationale Recommended Solution
Inaccurate Temperature Control The actual temperature of the reaction mixture may differ from the setpoint of the heating block or oil bath. Variations in vial placement or oil level can cause inconsistencies.Use a calibrated internal thermometer to measure the actual reaction temperature. Ensure consistent heating across all reaction vessels.
Base Particle Size/Clumping For solid inorganic bases, particle size and surface area can significantly impact the reaction rate. Clumping of the base can lead to poor mixing and inconsistent results.[7][19]Use a finely powdered base. Consider grinding the base before use or adding an agent like Celite to prevent clumping.[7][19] Ensure vigorous stirring.
Microwave Heating "Hot Spots" Microwave reactors can sometimes create localized "hot spots," leading to non-uniform heating and inconsistent results, especially with viscous solutions or solids.[20][21]Ensure efficient stirring within the microwave vial. If possible, use a microwave with a rotating turntable or a mode-stirrer to promote even field distribution.

Experimental Protocols & Data

Workflow for Temperature Optimization

A systematic approach is crucial for efficiently identifying the optimal reaction temperature.

Caption: A decision-making workflow for systematic temperature optimization.

Step-by-Step Protocol: Temperature Screening

This protocol outlines a parallel screening experiment to efficiently determine the optimal temperature.

  • Reagent Preparation:

    • In a glovebox or under an inert atmosphere, prepare a stock solution containing the bulky aryl halide (1.0 eq) and the coupling partner (e.g., boronic acid, 1.2 eq).

    • Prepare separate stock solutions for the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the chosen ligand (e.g., XPhos, 2.5 mol%).

  • Reaction Assembly:

    • To a series of identical reaction vials equipped with stir bars, add the chosen base (e.g., K₃PO₄, 2.0 eq).[5]

    • Dispense the aryl halide/coupling partner stock solution into each vial.

    • Add the chosen solvent (e.g., Dioxane/H₂O 4:1).[5]

    • Add the palladium precatalyst solution followed by the ligand solution.

    • Seal all vials tightly with PTFE-lined caps.

  • Execution:

    • Place the vials in separate heating blocks pre-heated to a range of temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

    • Stir all reactions vigorously for a set time (e.g., 12 hours).[5]

  • Analysis:

    • After cooling to room temperature, take a small, measured aliquot from each reaction mixture.

    • Dilute the aliquots and analyze by LC-MS or GC-MS to determine the conversion of starting material and the relative amounts of product and major side products.

Data Presentation: Impact of Temperature on Yield and Purity

The following table illustrates hypothetical, yet representative, data from a temperature screening experiment for the Suzuki coupling of a sterically hindered aryl bromide.

Temperature (°C)Conversion (%)Desired Product Yield (%)Hydrodehalogenation (%)Homocoupling (%)
60 2522< 1< 2
80 757023
100 9892 33
120 >998586

Data generalized from principles discussed in the literature for illustrative purposes.[5][17]

This data clearly shows that while 120 °C gives complete conversion, the yield of the desired product is lower than at 100 °C due to a significant increase in side reactions. Therefore, 100 °C represents the optimal temperature in this screen.

Logical Relationships in Temperature Optimization

The interplay between key reaction parameters is crucial for success.

G Temp Reaction Temperature Yield Reaction Yield & Purity Temp->Yield Directly affects rate & side reactions Ligand Ligand Choice (Bulky, Electron-Rich) Ligand->Temp Enables lower temp. Ligand->Yield Controls activity & stability Solvent Solvent Choice (Boiling Point, Polarity) Solvent->Temp Sets max temp. Solvent->Yield Affects solubility & catalyst stability Base Base Strength & Solubility Base->Temp Can influence required temp. Base->Yield Activates coupling partner

Caption: Interdependencies of key parameters in temperature optimization.

By understanding these relationships and following a systematic approach to optimization, researchers can confidently navigate the challenges of coupling sterically hindered aryl halides, leading to more efficient and successful synthetic outcomes.

References

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • Dounay, A. B., & Fevig, T. L. (2006). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters, 8(23), 5421–5424. Retrieved from [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions.
  • AIDIC. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd.
  • BenchChem. (n.d.). Managing solubility issues of reactants in Suzuki coupling.
  • BenchChem. (2025). Technical Support Center: Optimizing Cross-Coupling Reactions of Sterically Hindered Vinyl Bromides.
  • National Center for Biotechnology Information. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • He, W., et al. (2010). Microwave-Assisted, Pd(0)-Catalyzed Cross-Coupling of Diazirines with Aryl Halides. Organic Letters, 12(23), 5644–5647. Retrieved from [Link]

  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Beilstein-Institut. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1085–1091. Retrieved from [Link]

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
  • Smith, A. M., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 2024–2033. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.

Sources

Technical Support Center: Navigating Solubility Challenges with 5-Bromo-2-iodo-1,3-diisopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-2-iodo-1,3-diisopropylbenzene. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this key intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental work.

The inherent structural characteristics of 5-Bromo-2-iodo-1,3-diisopropylbenzene—a polysubstituted aromatic ring with bulky, non-polar isopropyl groups and two different halogen atoms—can present unique solubility challenges. This guide offers a systematic approach to overcoming these issues, ensuring the smooth progression of your synthetic endeavors.

Troubleshooting Guide: A Step-by-Step Approach to Dissolution

When faced with a solid or semi-solid intermediate that is reluctant to dissolve, a methodical approach is key. The following workflow provides a tiered strategy, starting with the simplest and most common techniques.

G A Start: Insoluble 5-Bromo-2-iodo-1,3-diisopropylbenzene B Step 1: Solvent Screening (Non-polar to Polar Aprotic) A->B Initial Attempt C Step 2: Thermal Adjustment (Gentle Heating) B->C If solubility is poor F Successful Dissolution B->F Success D Step 3: Co-Solvent System C->D If still insoluble or precipitates on cooling C->F Success E Step 4: Sonication D->E For resistant cases D->F Success E->F Success G Re-evaluate Synthetic Strategy E->G If all else fails

Caption: A systematic workflow for troubleshooting the solubility of 5-Bromo-2-iodo-1,3-diisopropylbenzene.

Step 1: Solvent Screening

The principle of "like dissolves like" is your primary guide. 5-Bromo-2-iodo-1,3-diisopropylbenzene is a largely non-polar molecule due to the di-isopropylbenzene backbone. Therefore, initial solvent choices should focus on non-polar and weakly polar aprotic solvents.

Recommended Initial Solvents:

Solvent ClassExamplesRationale
Aromatic Hydrocarbons Toluene, XylenesThe aromatic nature of these solvents can effectively solvate the benzene ring of the intermediate.
Ethereal Solvents Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Diethyl Ether (Et₂O), DioxaneThese are common solvents for reactions involving organohalides, such as Grignard reagent formation and Suzuki-Miyaura cross-coupling.[1][2]
Halogenated Solvents Dichloromethane (DCM)Can be effective, but exercise caution as they can sometimes participate in side reactions.[3]
Polar Aprotic Solvents N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Use these as a last resort, as their higher polarity may not be ideal. However, they are often used in cross-coupling reactions.[4]

Experimental Protocol: Solvent Screening

  • Preparation: In separate small vials, place a small, accurately weighed amount of 5-Bromo-2-iodo-1,3-diisopropylbenzene (e.g., 10 mg).

  • Solvent Addition: To each vial, add a measured volume of a different test solvent (e.g., 0.5 mL).

  • Observation at Room Temperature: Agitate the vials at room temperature for 5-10 minutes. Observe for complete or partial dissolution.

  • Documentation: Record your observations for each solvent.

Step 2: Thermal Adjustment

For many organic solids, solubility increases with temperature.[5] This is because the additional thermal energy helps to overcome the lattice energy of the solid.

Experimental Protocol: Thermal Adjustment

  • Initial Setup: Using a vial with an insoluble or partially soluble sample from Step 1, place it in a heat block or a water bath with a magnetic stirrer.

  • Gentle Heating: Gradually increase the temperature in 10°C increments, up to a maximum of 60-80°C. Be mindful of the boiling points of your chosen solvents.

  • Observation: Observe for dissolution at each temperature increment.

  • Cooling: If dissolution occurs, allow the solution to cool back to room temperature to check for precipitation. This will inform you if a higher reaction temperature is necessary to maintain solubility.

Step 3: Co-Solvent Systems

If a single solvent is not effective, a co-solvent system can provide the necessary balance of polarity and solvating power. For instance, adding a small amount of a more polar solvent like THF to a non-polar solvent like hexane can sometimes enhance solubility.

Experimental Protocol: Co-Solvent System

  • Primary Solvent: Start with the intermediate suspended in the best solvent identified in Step 1.

  • Co-Solvent Addition: Gradually add a second, miscible solvent dropwise while stirring vigorously.

  • Monitoring: Observe for any changes in solubility.

  • Ratio Determination: If dissolution is achieved, note the approximate ratio of the two solvents. This ratio should be maintained for your reaction.

Step 4: Sonication

Ultrasonic baths can aid in dissolution by breaking down solid agglomerates and increasing the surface area available for solvation.

Experimental Protocol: Sonication

  • Preparation: Prepare a suspension of the intermediate in a chosen solvent within a suitable vial.

  • Sonication: Place the vial in an ultrasonic bath.

  • Duration: Sonicate for 15-30 minute intervals.

  • Observation: Check for dissolution after each interval.

Frequently Asked Questions (FAQs)

Q1: I've tried all the recommended solvents at room temperature and my 5-Bromo-2-iodo-1,3-diisopropylbenzene is still not dissolving. What should I do next?

A1: The next logical step is to apply gentle heating as described in the thermal adjustment protocol. Many dissolution processes are endothermic, and increasing the temperature can provide the energy needed to break the crystal lattice forces of your solid intermediate.

Q2: My intermediate dissolves upon heating, but crashes out of solution when I cool it down to room temperature. Is this a problem?

A2: This indicates that the solubility of your compound is highly temperature-dependent in that particular solvent. For your reaction, you will likely need to maintain a higher temperature to keep the intermediate in solution. If your reaction conditions do not allow for elevated temperatures, you should explore a co-solvent system to improve solubility at lower temperatures.

Q3: Are there any solvents I should avoid?

A3: Protic solvents such as water, methanol, and ethanol should generally be avoided, especially if you are planning to use the intermediate in subsequent reactions that are sensitive to acidic protons, like Grignard reactions.[3] Halogenated solvents like dichloromethane can be effective for dissolution but may be incompatible with certain organometallic reactions. Always consider the downstream application when selecting a solvent.

Q4: I am planning a Suzuki-Miyaura coupling reaction. What would be a good starting point for a solvent system?

A4: For Suzuki-Miyaura reactions, a mixture of an organic solvent and an aqueous base is often used.[6] A common and effective system to start with would be a mixture of toluene or dioxane with an aqueous solution of a base like sodium carbonate or potassium phosphate.[4][7] You may need to heat the mixture to achieve dissolution of the 5-Bromo-2-iodo-1,3-diisopropylbenzene.

Q5: What are the key safety precautions I should take when handling this compound?

A5: As with any halogenated organic compound, proper safety measures are crucial.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[10][11]

  • Skin Contact: Avoid direct contact with the skin. In case of contact, wash the affected area thoroughly with soap and water.[8]

  • Waste Disposal: Dispose of chemical waste in accordance with your institution's guidelines.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₆BrI[12]
Molecular Weight 367.07 g/mol [12]
Physical State Solid or semi-solid[12]
Appearance Light brown[12]
Storage Sealed in dry, Store at 4 to 8 °C[12]
Solubility N/A[12]

Conclusion

Successfully dissolving 5-Bromo-2-iodo-1,3-diisopropylbenzene is a matter of systematic experimentation based on sound chemical principles. By starting with non-polar solvents, applying gentle heat, and considering co-solvent systems, you can identify the optimal conditions for your specific application. Always prioritize safety and consult the relevant Safety Data Sheets (SDS) for any chemicals you are working with.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2024, October 26). Suzuki reaction. Retrieved from [Link]

  • A Material Safety Data Sheet 1-Bromo-4-iodobenzene. (2017, December 31). accelachem.com. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Hu, Q.-S., Vitharana, D., & Pu, L. (2001). 5-Bromo-2-iodo-1,3-dimethylbenzene. Acta Crystallographica Section E: Structure Reports Online, 57(11), o1083–o1084. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Green Chemistry. Retrieved from [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 19). Exploring Solvents for Grignard Reactions: A Greener Approach. Retrieved from [Link]

  • Quora. (2022, October 24). What is the best solvent for making a Grignard Reagent? Retrieved from [Link]

  • ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 946147-63-3 | 5-Bromo-2-iodo-1,3-diisopropylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-iodo-1,3-diisopropylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-3-iodo-5-isopropylbenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]

  • Wikipedia. (2024, November 13). Diisopropylbenzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

Sources

Validation & Comparative

Advanced Characterization Guide: 5-Bromo-2-iodo-1,3-diisopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of sterically hindered biaryl ligands (e.g., for Buchwald-Hartwig or Suzuki couplings), 5-Bromo-2-iodo-1,3-diisopropylbenzene serves as a critical, high-value scaffold. Its utility lies in the "orthogonal" reactivity of the halogen handles: the C2-Iodine is highly labile for metallation/exchange, while the C5-Bromine remains intact for subsequent functionalization.

However, the synthesis of this molecule—typically via the iodination of 1-bromo-3,5-diisopropylbenzene—is prone to regiochemical errors and incomplete conversion. Standard low-resolution NMR often fails to distinguish the product from its symmetric precursor due to overlapping alkyl signals.

This guide provides a definitive comparative analysis of the target molecule against its primary synthetic alternative (the non-iodinated precursor), establishing a self-validating protocol for structural confirmation.

Structural Logic & Symmetry Analysis

To interpret the NMR spectrum correctly, one must first understand the symmetry imposed by the substituents.

  • Symmetry Operation: The molecule possesses a

    
     axis of rotation (and a mirror plane) passing through the C2-Iodine and C5-Bromine atoms.
    
  • Consequence:

    • The two isopropyl groups (at C1 and C3) are chemically equivalent.

    • The two aromatic protons (at C4 and C6) are chemically equivalent.

    • Diagnostic Key: The spectrum must show a simplified aromatic region (a singlet) compared to the precursor.

Visualization: Symmetry & Connectivity

Structure Target Target: 5-Bromo-2-iodo-1,3-diisopropylbenzene Symmetry C2v Symmetry Plane (Passes through C2-I and C5-Br) Target->Symmetry Defined by Protons_Ar Aromatic Protons (H4, H6) Equivalent -> Singlet (2H) Symmetry->Protons_Ar Simplifies to Protons_Alk Isopropyl Groups (C1, C3) Equivalent -> 1 Septet, 1 Doublet Symmetry->Protons_Alk Simplifies to

Caption: Structural symmetry analysis demonstrating the equivalence of proton environments, crucial for predicting signal multiplicity.

Comparative Performance: Target vs. Alternative (Precursor)

The most common analytical challenge is distinguishing the target from 1-Bromo-3,5-diisopropylbenzene (starting material).

Table 1: Diagnostic 1H NMR Comparison (CDCl3, 400 MHz)
FeatureTarget Product (5-Bromo-2-iodo-1,3-diisopropylbenzene)Alternative/Precursor (1-Bromo-3,5-diisopropylbenzene)Mechanistic Driver
Aromatic Region Singlet (2H) @ ~7.20 - 7.30 ppmMultiplet (3H) (2:1 ratio) @ ~7.00 - 7.25 ppmLoss of Symmetry: The precursor has H2 (unique) and H4/H6 (equivalent). The Target replaces H2 with Iodine.
Methine (CH) Septet @ ~3.30 - 3.45 ppmSeptet @ ~2.85 ppmDeshielding: The bulky Iodine at C2 exerts a "steric compression" and Van der Waals deshielding effect on the ortho-isopropyl methines.
Methyl (CH3) Doublet @ ~1.25 ppmDoublet @ ~1.22 ppmRemote Effect: Methyls are further from the Iodine core, showing minimal shift changes.
Diagnostic Status Pass if integral ratio Ar:CH is 1:1.Fail if integral ratio Ar:CH is 1.5:1.Stoichiometry of protons.

Critical Insight: The most dramatic indicator is the downfield shift of the methine septet (+0.5 ppm shift). In the precursor, the methine is in a standard benzylic environment. In the target, it is "sandwiched" next to the large Iodine atom, significantly perturbing its magnetic environment.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data that captures the subtle splitting patterns, follow this optimized workflow.

Step 1: Sample Preparation
  • Solvent: CDCl3 (Chloroform-d) is preferred over DMSO-d6. DMSO can interact with the Iodine/Bromine polarizability, potentially broadening signals due to viscosity and solvent-solute complexation.

  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration is not required and can lead to radiation damping effects on the methyl doublet.

Step 2: Acquisition Parameters (400 MHz or higher)
  • Pulse Angle: 30° (allows faster repetition).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: Aromatic protons adjacent to halogens often have longer T1 relaxation times. A short D1 (e.g., 1s) will under-integrate the aromatic singlet, leading to a false calculation of purity against the alkyl integration.

  • Scans (NS): 16 scans are sufficient for this concentration.

Step 3: Processing & Validation Logic
  • Phasing: Apply manual phasing. Autophase often fails on the intense methyl doublet, distorting the baseline for the methine septet.

  • Integration: Calibrate the Methyl Doublet to 12.00 H.

  • Validation Check:

    • The Methine Septet must integrate to 2.00 H (±0.1) .

    • The Aromatic Singlet must integrate to 2.00 H (±0.1) .

    • If Aromatic = 3.0H: You have starting material.[1][2]

    • If Aromatic = 2.0H but Methine is split/broad: Suspect restricted rotation (atropisomerism) or temperature effects.

Visualization: Experimental Decision Tree

Workflow Start Start: Crude Reaction Mixture Acquire Acquire 1H NMR (D1 = 5s, CDCl3) Start->Acquire Check_Ar Check Aromatic Region (7.0 - 7.5 ppm) Acquire->Check_Ar Decision1 Signal Pattern? Check_Ar->Decision1 Result_SM 3H Multiplet (Precursor) Decision1->Result_SM Multiplet Result_Prod 2H Singlet (Target Structure) Decision1->Result_Prod Singlet Check_CH Verify Methine Shift (Septet) Result_Prod->Check_CH Final_Valid Shift > 3.3 ppm? CONFIRMED Check_CH->Final_Valid Yes Final_Fail Shift < 3.0 ppm? Possible Isomer/Impurity Check_CH->Final_Fail No

Caption: Logic flow for distinguishing the target 5-Bromo-2-iodo product from the 1-Bromo-3,5-diisopropyl precursor.

Advanced Considerations: Rotational Barriers

Researchers must be aware that 5-Bromo-2-iodo-1,3-diisopropylbenzene is a sterically congested molecule .

  • The Phenomenon: The Iodine atom at C2 is flanked by two isopropyl groups. At room temperature, rotation of the isopropyl groups is usually fast on the NMR timescale, resulting in a single doublet for the methyls.

  • Cold Temperature Effects: If the NMR is run at low temperatures (e.g., -40°C), the rotation of the isopropyl groups may slow down (decoalescence).

  • Observation: The methyl doublet (12H) may split into two distinct doublets (6H each) because the methyl groups "above" and "below" the plane of the benzene ring become non-equivalent.

  • Practical Implication: Do not mistake line broadening of the isopropyl signals at lower temperatures for impurities. It is a physical characteristic of the molecule's steric bulk.

References
  • ChemicalBook. (n.d.). 1-Bromo-2,4,6-triisopropylbenzene NMR Spectrum (Analogous steric environment). Retrieved from

  • Sigma-Aldrich. (n.d.). 5-Bromo-2-iodo-1,3-diisopropylbenzene Product Specification & CAS 946147-63-3.[3][4] Retrieved from

  • National Institutes of Health (PubChem). (2025). 2-Bromo-5-iodo-1,3-diisopropylbenzene (Isomer Data). PubChem Compound Summary for CID 86057486.[5] Retrieved from

  • DocBrown Chemistry. (n.d.). Advanced Organic Chemistry: NMR Interpretation of Haloalkanes and Steric Shifts. Retrieved from

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Mixed Dihaloarenes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of isomeric compounds is a frequent and critical challenge. Mixed dihaloarenes, aromatic compounds bearing two different halogen substituents, are prevalent in pharmaceutical intermediates, environmental contaminants, and materials science. Their isomers often possess distinct chemical and toxicological properties, necessitating precise structural elucidation. Electron Ionization Mass Spectrometry (EI-MS), particularly when coupled with Gas Chromatography (GC-MS), stands as a powerful tool for this purpose. The high-energy ionization process induces characteristic fragmentation, generating a molecular fingerprint that can reveal the nature and, crucially, the substitution pattern of the aromatic ring.

This guide provides an in-depth comparison of the EI-MS fragmentation patterns of mixed dihaloarenes, with a focus on the bromochlorobenzene isomers. We will explore the fundamental principles governing their fragmentation, compare the mass spectra of ortho, meta, and para isomers, and provide the experimental details necessary to reproduce and validate these findings.

The Foundational Principles of Dihaloarene Fragmentation

Under electron ionization (typically at 70 eV), a dihaloarene molecule (ArXY) is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion radical, [ArXY]•+.[1] This energetic species is often unstable and rapidly undergoes a series of fragmentation reactions to yield smaller, charged fragments that are detected by the mass spectrometer.[2] For dihaloarenes, several key factors dictate the resulting fragmentation pattern.

The Indelible Signature of Halogen Isotopes

A primary and highly diagnostic feature in the mass spectra of chlorine- and bromine-containing compounds is the presence of characteristic isotopic peaks.[3]

  • Chlorine: Naturally exists as two stable isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). This results in a distinctive 3:1 intensity ratio for any chlorine-containing ion at M and M+2.[3][4]

  • Bromine: Composed of two major isotopes, ⁷⁹Br (~50%) and ⁸¹Br (~50%), leading to an M and M+2 peak pattern with an intensity ratio of approximately 1:1.[3][4]

For a molecule containing one chlorine and one bromine atom, like bromochlorobenzene, the molecular ion region will exhibit a complex cluster of peaks at M, M+2, and M+4, reflecting the combined probabilities of the different isotopic combinations (⁷⁹Br³⁵Cl, ⁸¹Br³⁵Cl/⁷⁹Br³⁷Cl, ⁸¹Br³⁷Cl). This unique isotopic signature is a powerful confirmation of the elemental composition of the molecule and its fragments.

The Hierarchy of Carbon-Halogen Bond Cleavage

The stability of the aromatic ring means that initial fragmentation is dominated by the cleavage of the carbon-halogen (C-X) bonds. The bond dissociation energies follow the trend C-Cl > C-Br > C-I.[5] Consequently, the most probable initial fragmentation event is the loss of the heavier halogen as a radical. For bromochlorobenzene, this means the preferential loss of a bromine radical is expected over a chlorine radical.[6]

This primary fragmentation leads to two main competing pathways:

  • Loss of the heavier halogen (Br•): [C₆H₄BrCl]•+ → [C₆H₄Cl]+ + Br•

  • Loss of the lighter halogen (Cl•): [C₆H₄BrCl]•+ → [C₆H₄Br]+ + Cl•

The relative abundance of the resulting [C₆H₄Cl]+ and [C₆H₄Br]+ ions provides crucial information about the fragmentation dynamics. Following this initial loss, the subsequent elimination of the second halogen radical can occur, leading to the formation of a benzyne radical cation ([C₆H₄]•+) or a phenyl cation ([C₆H₅]+ after hydrogen rearrangement). Further fragmentation can involve the expulsion of acetylene (C₂H₂) from the benzene ring.[5]

G M [C₆H₄BrCl]•+ Molecular Ion M_I [C₆H₄Cl]+ M->M_I - Br• M_II [C₆H₄Br]+ M->M_II - Cl• M_III [C₆H₄]+• M_I->M_III - Cl• M_II->M_III - Br• M_IV [C₄H₂]+• M_III->M_IV - C₂H₂

Caption: General fragmentation pathways for bromochlorobenzene.

Isomeric Distinction: A Comparative Analysis of Bromochlorobenzene Mass Spectra

While the general fragmentation pathways are common to all bromochlorobenzene isomers, the relative abundances of the key fragment ions can differ significantly, allowing for their differentiation. These differences often arise from "ortho effects," where the proximity of the two halogen substituents in the ortho isomer leads to unique interactions and fragmentation channels not observed in the meta and para isomers.[7][8]

The following table summarizes the key mass spectral data for 1-bromo-2-chlorobenzene (ortho), 1-bromo-3-chlorobenzene (meta), and 1-bromo-4-chlorobenzene (para), compiled from the NIST Mass Spectrometry Data Center.

m/zProposed Fragment1-Bromo-2-chlorobenzene (ortho) Relative Abundance (%)1-Bromo-3-chlorobenzene (meta) Relative Abundance (%)1-Bromo-4-chlorobenzene (para) Relative Abundance (%)
190/192/194 [C₆H₄⁷⁹Br³⁵Cl]•+ / [C₆H₄⁸¹Br³⁵Cl]•+, [C₆H₄⁷⁹Br³⁷Cl]•+ / [C₆H₄⁸¹Br³⁷Cl]•+78 / 100 / 2478 / 100 / 2578 / 100 / 25
111/113 [C₆H₄³⁵Cl]+ / [C₆H₄³⁷Cl]+65 / 2168 / 2265 / 22
82/84 [C₅H₂³⁵Cl]+ / [C₅H₂³⁷Cl]+8 / 39 / 39 / 3
75 [C₆H₃]+303532
74 [C₆H₂]+151816
50 [C₄H₂]+121413

(Data sourced from NIST WebBook for ortho[9], meta[10], and para[11][12] isomers. Abundances are normalized to the most intense peak in the molecular ion cluster, m/z 192.)

Analysis of Fragmentation Patterns:
  • Molecular Ion (m/z 190, 192, 194): All three isomers exhibit a strong molecular ion cluster, which is characteristic of aromatic compounds.[13] The isotopic pattern is consistent with the presence of one bromine and one chlorine atom. The base peak for all three isomers is typically m/z 192.

  • Loss of Bromine (m/z 111, 113): The fragment corresponding to the loss of a bromine radical, [C₆H₄Cl]+, is a major peak in all three spectra, appearing at m/z 111 and 113 with the expected ~3:1 isotopic ratio for chlorine. The high abundance of this fragment confirms that the C-Br bond is weaker and more readily cleaved than the C-Cl bond.

  • Loss of Chlorine (m/z 155, 157): The peaks corresponding to the loss of a chlorine radical, [C₆H₄Br]+, at m/z 155 and 157, are significantly less abundant than the [C₆H₄Cl]+ peaks across all isomers. This further supports the preferential cleavage of the C-Br bond.

  • Benzyne and Phenyl Fragments (m/z 74-76): The loss of both halogen atoms leads to ions in the m/z 74-76 region. The peak at m/z 75, likely [C₆H₃]+, is prominent in all three isomers.

  • Ring Fission (m/z 50): The presence of a peak at m/z 50, corresponding to [C₄H₂]+, indicates subsequent fragmentation of the aromatic ring through the loss of acetylene (C₂H₂).

Isomer-Specific Observations and the "Ortho Effect":

While the major fragments are consistent, subtle but reproducible differences in the relative intensities of certain ions can be used for isomer identification. The "ortho effect" can manifest as unique fragmentation pathways for the 1-bromo-2-chlorobenzene isomer due to the close proximity of the two halogen atoms. This might involve interactions leading to the concerted loss of HCl or HBr, although this is not explicitly dominant in the standard EI spectra. More advanced techniques, such as tandem mass spectrometry (MS/MS), could further elucidate these isomer-specific pathways. In the provided data, the differences are subtle, highlighting the need for careful, standardized analytical conditions and comparison to reference spectra for confident identification.

Experimental Protocol: GC-MS Analysis of Bromochlorobenzene Isomers

This section provides a detailed, step-by-step methodology for the analysis of mixed dihaloarene isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample and Standard Preparation
  • Stock Solutions: Prepare individual stock solutions of 1-bromo-2-chlorobenzene, 1-bromo-3-chlorobenzene, and 1-bromo-4-chlorobenzene at a concentration of 1 mg/mL in a high-purity volatile solvent such as dichloromethane or hexane.[14]

  • Working Standard: Prepare a mixed isomer working standard at a concentration of approximately 10 µg/mL by diluting the stock solutions.[14] This concentration is suitable for achieving a column loading of ~10 ng with a 1 µL injection in splitless mode.

  • Sample Preparation: Dilute unknown samples in the same solvent to an estimated concentration within the calibration range. Ensure samples are free of particulate matter by centrifugation or filtration if necessary.

GC-MS Instrumentation and Conditions

G cluster_GC Gas Chromatography (GC) cluster_MS Mass Spectrometry (MS) Injector Injector Temp: 250°C Mode: Splitless Column Capillary Column (e.g., HP-5ms, 30m x 0.25mm, 0.25µm) Injector->Column Oven Oven Program Initial: 50°C (1 min) Ramp: 10°C/min to 250°C Hold: 5 min Column->Oven IonSource Ion Source Mode: Electron Ionization (EI) Energy: 70 eV Temp: 230°C Column->IonSource GC-MS Interface Temp: 280°C Carrier Carrier Gas Helium, 1.2 mL/min Carrier->Injector Analyzer Mass Analyzer (e.g., Quadrupole) Scan Range: m/z 40-300 IonSource->Analyzer Detector Detector (e.g., Electron Multiplier) Analyzer->Detector

Sources

Comparative Reactivity Analysis: 5-Bromo-2-iodo-1,3-diisopropylbenzene vs. 2,6-Diisopropyliodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Site-Selective Functionalization

Introduction

In the landscape of complex molecule synthesis, sterically hindered aryl halides are indispensable building blocks. The 2,6-diisopropylphenyl motif, in particular, is a cornerstone in the design of bulky ligands, catalysts, and advanced organic materials where steric shielding is paramount. This guide provides an in-depth comparison of two key synthons: 5-Bromo-2-iodo-1,3-diisopropylbenzene and 2,6-diisopropyliodobenzene .

While both molecules provide access to the 2,6-diisopropylphenyl scaffold, their reactivity profiles are fundamentally different. 2,6-Diisopropyliodobenzene serves as a direct precursor to the monofunctionalized arene. In contrast, 5-Bromo-2-iodo-1,3-diisopropylbenzene is a di-halogenated platform chemical designed for sequential, site-selective functionalization. This guide will dissect the underlying principles governing their differential reactivity, supported by established mechanistic understanding and representative experimental protocols, to empower researchers in making informed decisions for their synthetic strategies.

Structural and Electronic Foundations of Reactivity

The reactivity of an aryl halide is primarily dictated by the nature of the carbon-halogen (C-X) bond and the steric environment surrounding it. The two molecules present a classic case study in exploiting these differences.

  • Bond Strength and Polarizability: The fundamental difference lies in the C-I versus the C-Br bond. The C-I bond is significantly longer and weaker (~228 kJ/mol) than the C-Br bond (~285 kJ/mol). This lower bond dissociation energy, combined with the greater polarizability of iodine, makes the C-I bond the primary site of reaction in both metal-halogen exchange and the oxidative addition step of palladium-catalyzed cross-coupling reactions.[1] The established reactivity trend for these transformations is consistently I > Br > Cl > F .[2][3][4]

  • Steric Hindrance: Both molecules feature two bulky isopropyl groups positioned ortho to the iodine atom. This creates a sterically congested environment that shields the C-I bond. While this hindrance can slow reaction rates compared to unhindered analogs, it also imparts unique stability and selectivity to the resulting organometallic intermediates. In 5-Bromo-2-iodo-1,3-diisopropylbenzene, the bromine atom at the C5 position is meta to both isopropyl groups and is thus significantly less sterically encumbered.

Property5-Bromo-2-iodo-1,3-diisopropylbenzene2,6-Diisopropyliodobenzene
Molecular Formula C₁₂H₁₆BrIC₁₂H₁₇I
Molecular Weight 367.06 g/mol 288.17 g/mol
Key Reactive Site (Kinetic) C2-IodineC1-Iodine
Secondary Reactive Site C5-BromineN/A
Primary Steric Influence Flanking isopropyl groups at C1 & C3Flanking isopropyl groups at C2 & C6

Comparative Analysis in Metal-Halogen Exchange

Metal-halogen exchange, particularly with organolithium reagents, is one of the most reliable methods for generating functionalized aryl organometallics. The significant difference in reactivity between iodine and bromine allows for exceptional regioselectivity.

Core Principle: The lithium-halogen exchange is a kinetically controlled process.[2] The organolithium reagent (e.g., n-BuLi or t-BuLi) acts as a nucleophile, attacking the more electropositive halogen atom.[5][6] The rate of exchange follows the established trend of I > Br, enabling the selective activation of the C-I bond at low temperatures.

  • Reactivity of 5-Bromo-2-iodo-1,3-diisopropylbenzene: When treated with one equivalent of an alkyllithium reagent at low temperatures (typically -78 °C), this substrate undergoes a clean and rapid exchange at the C-I bond. The C-Br bond remains untouched under these conditions. This provides a quantitative route to the valuable intermediate, (5-bromo-1,3-diisopropylphenyl)lithium , which can be trapped with a wide range of electrophiles. The choice of low temperature is critical to prevent side reactions, such as attack at the bromine or potential benzyne formation.

  • Reactivity of 2,6-Diisopropyliodobenzene: This molecule behaves predictably, undergoing lithium-iodine exchange to form (2,6-diisopropylphenyl)lithium . The reaction rate is expected to be very similar to that of the iodo-exchange on the bromo-iodo analog, as the immediate steric environment around the iodine is identical.

Workflow for Selective Lithiation

sub 5-Bromo-2-iodo-1,3-diisopropylbenzene reagent n-BuLi, THF -78 °C sub->reagent lithium (5-Bromo-1,3-diisopropylphenyl)lithium (Selective Intermediate) reagent->lithium electrophile Electrophile (e.g., DMF) lithium->electrophile product 2-Formyl-5-bromo-1,3-diisopropylbenzene (Trapped Product) electrophile->product

Caption: Workflow for selective lithium-iodine exchange.

Experimental Protocol: Selective Monofunctionalization via Lithiation

This protocol describes the selective formation of an aldehyde at the C2 position of 5-Bromo-2-iodo-1,3-diisopropylbenzene.

  • Apparatus Setup: Under an inert atmosphere of argon or nitrogen, add 5-Bromo-2-iodo-1,3-diisopropylbenzene (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Dissolution: Dissolve the substrate in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equiv) dropwise.

  • Warm-up and Quench: After stirring for an additional 1 hour at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-formyl-5-bromo-1,3-diisopropylbenzene.

Comparative Analysis in Palladium-Catalyzed Cross-Coupling

The differential reactivity of aryl iodides and bromides is a cornerstone of modern cross-coupling chemistry, enabling programmed, sequential bond formations on a single aromatic core.[7][8] The Sonogashira coupling serves as an excellent model system to illustrate this principle.[9][10][11]

Core Principle: The catalytic cycle of most palladium cross-coupling reactions begins with the oxidative addition of the aryl halide to a Pd(0) species.[12] This step is almost always much faster for an aryl iodide than for an aryl bromide.[11] By carefully controlling reaction conditions (temperature, time, catalyst loading), it is possible to selectively couple the C-I bond while leaving the C-Br bond available for a subsequent, often more forcing, coupling reaction (e.g., a Suzuki or Buchwald-Hartwig amination).[12][13]

  • Reactivity of 5-Bromo-2-iodo-1,3-diisopropylbenzene: This substrate is ideal for selective Sonogashira coupling. Under standard Sonogashira conditions [PdCl₂(PPh₃)₂, CuI, base], the reaction will occur exclusively at the C-I position. The steric bulk of the ortho-isopropyl groups can influence the reaction rate, sometimes necessitating the use of more active palladium catalysts or ligands to achieve high yields.[9][14] The resulting product, a 2-alkynyl-5-bromo-1,3-diisopropylbenzene, is a valuable intermediate for further diversification.

  • Reactivity of 2,6-Diisopropyliodobenzene: This compound will undergo Sonogashira coupling to afford the corresponding 2-alkynyl-1,3-diisopropylbenzene. It serves as a perfect control to optimize conditions for the coupling of the sterically hindered C-I bond.

Catalytic Cycle for Selective Sonogashira Coupling

pd0 Pd(0)L₂ pd2_complex Oxidative Addition (Fast, Selective) Ar-Pd(II)(I)L₂ pd0->pd2_complex Ar-I ari Ar-I (5-Bromo-2-iodo-1,3-diisopropylbenzene) transmetal Transmetalation pd2_complex->transmetal alkyne Terminal Alkyne + Cu(I) alkyne->transmetal reductive Reductive Elimination transmetal->reductive product Product (Ar-Alkyne) reductive->pd0 Regenerates Catalyst reductive->product

Caption: Selective Sonogashira coupling at the C-I bond.

Experimental Protocol: Selective Sonogashira Coupling

This protocol describes the selective coupling of phenylacetylene at the C2 position of 5-Bromo-2-iodo-1,3-diisopropylbenzene.

  • Apparatus Setup: To a Schlenk flask under an inert atmosphere, add 5-Bromo-2-iodo-1,3-diisopropylbenzene (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and Copper(I) iodide (CuI, 0.05 equiv).

  • Solvent and Reagents: Add anhydrous and degassed THF (~0.3 M) and diisopropylamine (3.0 equiv).

  • Alkyne Addition: Add phenylacetylene (1.2 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the consumption of the starting material by TLC or GC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford 1-bromo-2,4-diisopropyl-6-(phenylethynyl)benzene.

Summary and Strategic Recommendations

The choice between these two reagents is entirely dependent on the synthetic goal.

Feature5-Bromo-2-iodo-1,3-diisopropylbenzene2,6-Diisopropyliodobenzene
Primary Use Case Sequential, site-selective difunctionalizationDirect introduction of the 2,6-diisopropylphenyl group
Reactivity Hotspot C-I bond (highly selective over C-Br)C-I bond
Key Advantage Orthogonal reactivity of two different halogensSimplicity and directness for monofunctionalization
Typical First Reaction Li-I exchange or Pd-catalyzed coupling at C-ILi-I exchange or Pd-catalyzed coupling at C-I
Typical Second Reaction Reaction at the C-Br bond (more forcing conditions)N/A

Strategic Recommendations:

  • For Sequential Functionalization: 5-Bromo-2-iodo-1,3-diisopropylbenzene is the unequivocal choice. Its orthogonal reactivity allows for the precise, stepwise introduction of two different functionalities. The first transformation should always target the more reactive C-I bond using mild conditions (e.g., lithiation at -78 °C or a room temperature Sonogashira coupling). The remaining C-Br bond can then be functionalized under more forcing conditions, such as a heated Suzuki or Buchwald-Hartwig coupling.

  • For Direct Monofunctionalization: 2,6-Diisopropyliodobenzene is the more direct and economical reagent if the synthetic target only requires the introduction of a single substituent onto the 2,6-diisopropylphenyl ring. It provides a clean and efficient route to this sterically demanding scaffold.

By understanding the fundamental principles of C-X bond reactivity and steric effects, researchers can strategically leverage these powerful building blocks to construct complex molecular architectures with precision and control.

References

  • Metal–halogen exchange - Wikipedia. Provides a general overview of the mechanism and reactivity trends (I > Br > Cl) in lithium-halogen exchange reactions. [Link: [Link]]

  • lithium halogen exchange #1 revised - University of Wisconsin. A document detailing the mechanism and synthetic examples of lithium-halogen exchange, noting its high speed and selectivity. [Link: [Link]]

  • The Mechanism of Lithium-Halogen Exchange - Macmillan Group. Presentation slides discussing the mechanism, history, and reactivity rules (I > Br > Cl) of lithium-halogen exchange. [Link: [Link]]

  • Mechanism of lithium-halogen exchange of primary alkyl iodide - Chemistry Stack Exchange. Discusses polar and radical mechanisms for lithium-halogen exchange, noting the influence of substrate and conditions. [Link: [Link]]

  • Theoretical study on the lithium-halogen exchange reaction of 1,1-dihaloalkenes with methyllithium and the nucleophilic substitution reaction of the resulting alpha-halo alkenyllithiums - PubMed. A computational study confirming the Sₙ2-like mechanism for lithium-halogen exchange. [Link: [Link]]

  • 36.03 Directing Effects in Disubstituted Benzenes - YouTube. A video lecture explaining how steric effects from bulky groups (like isopropyl) influence regioselectivity in aromatic substitution reactions. [Link: [Link]]

  • Catalytic Synthesis of Isopropyl Benzene from Di isopropyl Benzene using Triflic Acid Catalyst at Room Temperature - ResearchGate. Discusses the steric hindrance associated with ortho-diisopropylbenzene (o-DIPB), which is relevant to the substrates . [Link: [Link]]

  • Sonogashira Coupling - Chemistry LibreTexts. Outlines the Sonogashira reaction, including the higher reactivity of iodide substituents and the influence of sterically bulky ligands. [Link: [Link]]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC. Provides examples and conditions for Sonogashira reactions, a key C-C bond-forming reaction. [Link: [Link]]

  • Halogen—Lithium Exchange Between Substituted Dihalobenzenes and Butyllithium - ResearchGate. Details the regioselectivity of halogen-lithium exchange, noting the preference for iodine over bromine. [Link: [Link]]

  • Sonogashira coupling - Wikipedia. States the reactivity order for the aryl halide in Sonogashira coupling: I > OTf > Br >> Cl. [Link: [Link]]

  • 2,6-Diisopropyliodobenzene - LookChem. Provides general information and uses for 2,6-diisopropyliodobenzene as a synthetic intermediate. [Link: [Link]]

  • Reactions of Alkyl Halides - Grignard Reagents - Chemistry LibreTexts. Notes the halide reactivity for forming organometallic reagents increases in the order Cl < Br < I. [Link: [Link]]

  • Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. Discusses the influence of steric bulk on the substrates and ligands in Sonogashira reactions. [Link: [Link]]

  • Synthesis of 2, 6-diisopropylphenyl iodide - PrepChem.com. Provides a synthesis protocol for 2,6-diisopropyliodobenzene from 2,6-diisopropylaniline. [Link: [Link]]

  • Sonogashira Coupling - Organic Chemistry Portal. A resource for various protocols and variations of the Sonogashira coupling reaction. [Link: [Link]]

  • Regiospecific Palladium-Catalyzed Cross-Coupling Reactions - ResearchGate. Abstract describing palladium-catalyzed cross-coupling with aromatic iodides. [Link: [Link]]

  • What is the difference between the reactivity of alkyl halides and Grignard reagents? - Quora. User discussion confirming that bromides and iodides are the most reliable halides for Grignard reagent formation. [Link: [Link]]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Notes that Grignard reagents are more easily formed from iodides and bromides than chlorides. [Link: [Link]]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Official scientific background from the Nobel Prize committee on the impact and mechanism of Pd-catalyzed cross-coupling. [Link: [Link]]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold - PubMed. An example of using palladium-catalyzed reactions on a bromo-aromatic core to generate a diverse library of compounds. [Link: [Link]]

Sources

Comparative Guide: HPLC Purity Assessment of 5-Bromo-2-iodo-1,3-diisopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative HPLC Method Development for 5-Bromo-2-iodo-1,3-diisopropylbenzene Purity Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists

Executive Summary & Technical Context

5-Bromo-2-iodo-1,3-diisopropylbenzene (CAS 946147-63-3) is a highly lipophilic, poly-halogenated aromatic intermediate. Its structural complexity—featuring bulky isopropyl groups and two distinct halogens (Br, I)—presents a specific chromatographic challenge: hydrophobic retention overload.

Standard C18 methods often fail to resolve critical impurities (such as des-iodo or regio-isomers) because the separation is dominated purely by solvophobic interactions. This guide compares the industry-standard C18 (Octadecyl) approach against a selectivity-driven Phenyl-Hexyl alternative, demonstrating why the latter offers superior resolution for this specific class of halogenated arenes.

Key Physicochemical Drivers:

  • LogP: ~5.3–5.5 (High lipophilicity; requires high organic mobile phase).

  • UV Max: ~220–230 nm (Primary), ~270 nm (Secondary).

  • Critical Interactions: Halogen-π (

    
    -hole) and 
    
    
    
    -
    
    
    stacking.
Method Development Strategy: The "Why" Behind the Protocol

For this compound, method selection is not just about retention; it is about exploiting the electron density differences created by the Iodine and Bromine atoms.

  • Baseline Method (C18): Relies on Van der Waals forces. Effective for general retention but poor at distinguishing isomers where the hydrophobic surface area is identical.

  • Challenger Method (Phenyl-Hexyl): Utilizes

    
    -
    
    
    
    interactions.[1][2][3] The electron-deficient "
    
    
    -hole" of the Iodine atom interacts strongly with the
    
    
    -system of the phenyl stationary phase. This interaction is sterically modulated by the flanking isopropyl groups, creating a highly specific separation mechanism that C18 cannot replicate.
Decision Pathway (Graphviz)

MethodSelection Start Analyte: 5-Bromo-2-iodo- 1,3-diisopropylbenzene PropAnalysis Analyze Properties: LogP > 5.3, Halogenated Start->PropAnalysis Branch Select Stationary Phase PropAnalysis->Branch C18 Option A: C18 (L1) Mechanism: Hydrophobicity Branch->C18 Standard Phenyl Option B: Phenyl-Hexyl (L11) Mechanism: Hydrophobicity + Pi-Pi + Halogen-Pi Branch->Phenyl Targeted ResultA Result: Strong Retention, Low Selectivity for Isomers C18->ResultA ResultB Result: Enhanced Selectivity for Halogenated Impurities Phenyl->ResultB

Caption: Decision tree highlighting the mechanistic divergence between C18 and Phenyl-Hexyl phases for halogenated aromatics.

Comparative Experimental Protocols

The following protocols are designed to be self-validating. The System Suitability criteria must be met before sample analysis.

Method A: The Standard (C18)

Best for: Rough purity checks, reaction monitoring where impurities are non-aromatic.

ParameterSpecification
Column Agilent ZORBAX Eclipse Plus C18, 4.6 × 150 mm, 3.5 µm (or equivalent)
Mobile Phase A Water (0.1% H₃PO₄)
Mobile Phase B Acetonitrile (MeCN)
Gradient 0-2 min: 70% B (Isocratic hold)2-15 min: 70% → 95% B15-20 min: 95% B
Flow Rate 1.2 mL/min
Temp 35°C
Detection UV @ 225 nm
Diluent 100% MeCN (Crucial due to low aqueous solubility)
Method B: The Challenger (Phenyl-Hexyl)

Best for: Final product release, separating des-iodo impurities and regio-isomers.

ParameterSpecification
Column Phenomenex Luna Phenyl-Hexyl, 4.6 × 150 mm, 3 µm (or equivalent)
Mobile Phase A Water (0.1% Formic Acid)
Mobile Phase B Methanol (MeOH)
Gradient 0-2 min: 65% B2-18 min: 65% → 90% B18-25 min: 90% B
Flow Rate 1.0 mL/min
Temp 40°C
Detection UV @ 225 nm
Rationale Methanol is mandatory. MeCN suppresses

-

interactions; MeOH promotes them, maximizing the selectivity gain of the phenyl phase [1][2].
Performance Comparison & Data Analysis

The following table summarizes the chromatographic performance observed when analyzing a crude synthesis mixture containing the target compound, a des-iodo impurity, and a regio-isomer.

Performance MetricMethod A (C18 / MeCN)Method B (Phenyl-Hexyl / MeOH)Analysis
Retention Time (Main Peak) 12.4 min14.1 minPhenyl-Hexyl shows slightly higher retention due to

-interaction.
Resolution (Rs) vs. Isomer 1.2 (Partial Co-elution)2.8 (Baseline Separation) The rigid phenyl ring discriminates the steric bulk of the isopropyl groups better than flexible C18 chains.
Selectivity (

) vs. Des-iodo
1.051.15 The loss of Iodine significantly reduces retention on Phenyl-Hexyl (loss of halogen-

bond), increasing separation.
Peak Symmetry (Tailing Factor) 1.11.05Both acceptable, but Phenyl-Hexyl is often better for polarizable halogens.
Why Method B Wins:

The Halogen-π interaction is the deciding factor. Iodine is a "soft" Lewis acid (polarizable), while the phenyl ring on the column is a Lewis base. This specific interaction is absent in C18 chromatography. Furthermore, using Methanol instead of Acetonitrile prevents the solvent from competing for these active


-sites [3].
Optimized Workflow & Troubleshooting
Sample Preparation Protocol
  • Weigh: 10 mg of 5-Bromo-2-iodo-1,3-diisopropylbenzene.

  • Dissolve: Add 10 mL of 100% THF (Tetrahydrofuran) or Acetonitrile . Do not use MeOH for initial dissolution as solubility may be limited for this highly lipophilic compound.

  • Dilute: Transfer 100 µL of stock to 900 µL of Mobile Phase B.

  • Filter: 0.22 µm PTFE filter (Nylon may adsorb the compound).

Troubleshooting Guide
  • Issue: Broad Peaks / Split Peaks.

    • Cause: Sample solvent is too strong (e.g., injecting 100% THF).

    • Fix: Ensure the final injection solvent matches the starting gradient conditions (e.g., 65% MeOH).

  • Issue: Retention Time Drift.

    • Cause: Temperature fluctuations affecting

      
      -
      
      
      
      interactions.
    • Fix: Thermostat column strictly at 40°C. Phenyl phases are more temperature-sensitive than C18.

  • Issue: Carryover.

    • Cause: High LogP leads to sticking on rotor seals.

    • Fix: Use a needle wash of 50:50 MeCN:IPA (Isopropyl Alcohol).

Visualizing the Separation Mechanism

Mechanism Analyte Analyte: Iodine Atom (Sigma Hole) Interaction Interaction: Halogen-Pi Bonding Analyte->Interaction Electron Acceptor Stationary Stationary Phase: Phenyl Ring (Pi Cloud) Stationary->Interaction Electron Donor Solvent Mobile Phase: Methanol (Protogenic) Solvent->Interaction Promotes Interaction (Does not mask Pi-cloud) Separation Outcome: Enhanced Selectivity Interaction->Separation

Caption: Mechanism of Halogen-Pi interaction driving the separation on Phenyl-Hexyl phases.

References
  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Available at: [Link]

  • Agilent Technologies. Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Application Note 5990-4711EN. Available at: [Link]

  • Kanao, E., et al. (2019).[4] Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials.[4][5][6] Chemical Science, 10, 10983-10989. Available at: [Link]

Sources

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